molecular formula C54H88O18 B1671157 Elaiophylin CAS No. 37318-06-2

Elaiophylin

Cat. No.: B1671157
CAS No.: 37318-06-2
M. Wt: 1025.3 g/mol
InChI Key: OSERMIPXNLXAPD-MJMYBOKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elaiophylin (CAS 37318-06-2), a C2-symmetric 16-membered macrodiolide antibiotic isolated from Streptomyces melanosporus , is a versatile and potent compound for oncology research. It functions as a late-stage autophagy inhibitor by promoting autophagosome accumulation but blocking autophagic flux, resulting in the accumulation of SQSTM1/p62 and destabilization of lysosomes . Beyond autophagy inhibition, this compound induces paraptosis, a non-apoptotic programmed cell death characterized by massive cytoplasmic vacuolation derived from the endoplasmic reticulum . This process is driven by the hyperactivation of the MAPK signaling pathway, and genome-wide CRISPR screening has identified SHP2 as a critical direct target of this compound . It also acts as a potent inhibitor of the Hsp90/Cdc37 protein-protein interface, leading to the destabilization of Hsp90 client proteins like HIF1α and exhibiting selective disruption of K-Ras nanoclustering . In various cancer models, including ovarian, pancreatic, and breast cancer, this compound demonstrates robust anti-tumor efficacy by triggering apoptosis, inhibiting proliferation, migration, and invasion, and attenuating angiogenesis . It is particularly effective against drug-resistant cells with enhanced basal MAPK levels and shows significant antitumor activity as a single agent at lower doses (2 mg/kg) in vivo, establishing a valuable therapeutic window . This combination of multi-mechanistic action and efficacy in resistant models makes this compound a highly promising candidate for investigating novel cancer treatment strategies.

Properties

IUPAC Name

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERMIPXNLXAPD-MJMYBOKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318254
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-06-2
Record name Elaiophylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaiophylin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elaiophylin: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a macrodiolide antibiotic with a symmetrical structure, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and production of this compound from its primary microbial source, the genus Streptomyces. The document details the biosynthetic pathway, fermentation protocols, extraction and purification methodologies, and quantitative production data from various Streptomyces species. Furthermore, it includes visualizations of the regulatory signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of natural product drug discovery and development.

Discovery and Producing Organisms

This compound was first isolated in 1959 from Streptomyces melanosporofaciens. Since its initial discovery, this C2-symmetric 16-membered macrodiolide has been found to be produced by a variety of Streptomyces species, highlighting its widespread occurrence within this genus.[1] Notable this compound-producing strains include Streptomyces hygroscopicus, Streptomyces autolyticus, and various marine-derived Streptomyces species.[3][4][5] The structural elucidation of this compound revealed a unique dimeric structure composed of two identical polyketide chains, each featuring a hemiketal moiety and glycosidically linked 2-deoxy-L-fucose units.[6]

Biosynthesis and Regulation

The biosynthesis of this compound proceeds via a type I polyketide synthase (PKS) pathway. The putative biosynthetic gene cluster in Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS enzymes responsible for assembling the octaketide monomer of this compound.[6] The gene cluster also includes genes necessary for the synthesis of the ethylmalonate extender unit and the attachment of the 2-deoxy-L-fucose sugar moieties.[6]

The production of this compound is subject to complex regulatory networks within Streptomyces. Several transcriptional regulators have been identified that influence the expression of the this compound biosynthetic genes.

Regulatory Signaling Pathway

The regulation of this compound biosynthesis involves a complex interplay of pathway-specific and global regulators. For instance, in Streptomyces autolyticus CGMCC0516, the TetR family transcriptional regulator GdmRIII, located in the geldanamycin biosynthetic gene cluster, also affects this compound production.[7][8][9] Overexpression of GdmRIII leads to an increase in geldanamycin production while concurrently decreasing the yield of this compound, suggesting a cross-regulation between these two biosynthetic pathways.[10] In Streptomyces rapamycinicus, the LAL family regulator RapH, situated within the rapamycin biosynthetic gene cluster, coordinately regulates the production of both rapamycin and this compound.[11] Overexpression of rapH enhances the production of both antibiotics, while its deletion leads to a decrease in their synthesis.[11] RapH exerts its control by binding to the promoter regions of target genes within both the rapamycin and this compound gene clusters.[11]

Elaiophylin_Regulation cluster_gdm Streptomyces autolyticus CGMCC0516 cluster_rap Streptomyces rapamycinicus GdmRIII GdmRIII (TetR family regulator) Geldanamycin Geldanamycin Biosynthesis GdmRIII->Geldanamycin + Elaiophylin_gdm This compound Biosynthesis GdmRIII->Elaiophylin_gdm - RapH RapH (LAL family regulator) Rapamycin Rapamycin Biosynthesis RapH->Rapamycin + Elaiophylin_rap This compound Biosynthesis RapH->Elaiophylin_rap +

Cross-regulation of this compound biosynthesis.

Production of this compound

The production of this compound is typically achieved through submerged fermentation of a selected Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield.

Fermentation Protocols

Seed Culture Preparation: A common protocol for seed culture involves inoculating a suitable liquid medium with spores or mycelial fragments of the Streptomyces strain. For example, Streptomyces sp. 17JA11 is cultured in a medium containing 1% soluble starch, 0.1% yeast extract, and 0.1% tryptone.[12] The culture is incubated for 3 days at 28°C on a rotary shaker at 125 rpm.[12]

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly impact this compound yield. A variety of media have been reported, with glucose soybean meal broth being a common choice. The fermentation is carried out for an extended period, typically 7-12 days, with controlled temperature, pH, and aeration. For instance, optimal antibiotic production from Streptomyces sp. LHR 9 was observed at 35°C with an agitation rate of 200 rpm for 7 days in a glucose soybean meal broth at an initial pH of 7.[13]

Quantitative Data on this compound Production

The yield of this compound varies significantly depending on the producing strain and the fermentation conditions employed. The following table summarizes reported this compound yields from different Streptomyces species.

Streptomyces Species/StrainFermentation ConditionsThis compound YieldReference
Streptomyces melanosporofaciensOptimized sporulation conditions1.2 g/kg (fermentation medium)[1]
Streptomyces autolyticus CGMCC0516Not specifiedProducer of this compound[3]
Streptomyces sp. 219807Not specified4486 mg/L[14]
Streptomyces sp. MCY-846Not specifiedProducer of this compound[5][15]
Streptomyces hygroscopicus 17997Not specifiedProducer of this compound[16]

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using various chromatographic techniques.

Extraction Protocol

A general extraction procedure involves separating the mycelium from the culture broth by centrifugation or filtration. The active metabolites are then extracted from both the mycelial cake and the supernatant. A common method utilizes solvent extraction with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound. A typical purification workflow is as follows:

  • Initial Fractionation: The crude extract is often first fractionated using techniques like silica gel column chromatography or by partitioning between immiscible solvents.[16]

  • Chromatographic Separation: The enriched fractions are then subjected to further purification using methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) or macroporous resin chromatography.[4] A combination of different chromatographic techniques is often necessary to achieve high purity.[4] For instance, a protocol for isolating this compound from Streptomyces sp. 7-145 involved a combination of macroporous resin, silica gel, and reverse-phase HPLC.[4]

Experimental Workflow for this compound Isolation and Purification

Elaiophylin_Workflow Fermentation Streptomyces Fermentation Harvest Harvesting of Culture Broth (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Initial_Chromatography Initial Chromatography (e.g., Silica Gel Column) Crude_Extract->Initial_Chromatography Fractionation Fraction Collection Initial_Chromatography->Fractionation HPLC Preparative HPLC (Reverse-Phase) Fractionation->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

General workflow for this compound isolation.

Conclusion

This compound remains a molecule of significant interest for drug discovery due to its diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects related to its discovery, biosynthesis, production, and isolation from Streptomyces. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals aiming to explore the therapeutic potential of this fascinating natural product. Further research into strain improvement, fermentation optimization, and the elucidation of regulatory networks will be crucial for enhancing the production of this compound and facilitating its development into a clinically viable therapeutic agent.

References

An In-depth Technical Guide to Elaiophylin Production: Microbial Strains and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a C2-symmetric 16-membered macrodiolide, is a polyketide natural product with a remarkable spectrum of biological activities, including potent antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] Produced predominantly by actinomycetes of the Streptomyces genus, its unique structure and therapeutic potential have made it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of this compound-producing microbial strains, the intricacies of its biosynthesis, detailed fermentation strategies, and robust experimental protocols for its production, extraction, and quantification.

This compound-Producing Microbial Strains

This compound was first isolated from Streptomyces melanosporus (now reclassified as Streptomyces melanosporofaciens).[1][3] Since its discovery, production has been identified in various other species, primarily within the Streptomyces genus, and also in Amycolatopsis. These microorganisms are typically isolated from soil and marine sediments.[3][4] The genetic potential to synthesize this compound is encoded within a specific biosynthetic gene cluster (BGC).[5] A summary of notable producing strains is presented in Table 1.

Table 1: Selected this compound-Producing Microbial Strains

Microbial StrainType/OriginReported this compound Yield/TiterReference(s)
Streptomyces melanosporofaciens (DSM 40318)Soil (Italy), Type StrainProducer of this compound[3][6]
Streptomyces hygroscopicus (MCY-846)SoilUp to 470 µg/mL[7]
Streptomyces hygroscopicus (17997)Geldanamycin ProducerConfirmed this compound Producer[8]
Streptomyces rapamycinicusRapamycin ProducerCo-produces this compound[1][9]
Streptomyces sp. (DSM 4137)SoilPutative Producer (BGC identified)[5]
Streptomyces sp. (7-145)Marine SedimentProducer of this compound and derivatives[7]
Streptomyces sp. (SCSIO ZS0520)Deep-Sea Hydrothermal VentConfirmed this compound Producer[4]
Streptomyces violaceusnigerSoilProducer of this compound and Geldanamycin[10][11]
Amycolatopsis sp. (MJ347-81F4)SoilGenus known to produce novel antibiotics[12]

Biosynthesis of this compound

This compound is assembled by a Type I modular polyketide synthase (PKS) system.[5][13] The biosynthesis is a complex, enzyme-catalyzed process involving the sequential condensation of simple carboxylate precursors.

The this compound biosynthetic gene cluster (BGC) contains large open-reading frames (ORFs) that encode the multifunctional PKS enzymes.[5] These enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation.[13][14] The key enzymatic domains within each module are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the growing chain.[13]

A unique feature of this compound biosynthesis is the formation of its C2-symmetric macrodiolide structure. This is accomplished by a specialized thioesterase (TE) domain at the end of the PKS assembly line. The TE domain catalyzes the dimerization of two identical polyketide chains and their subsequent cyclization to form the final 16-membered ring structure.[2] The biosynthetic pathway also includes genes responsible for the synthesis and attachment of the two 2-deoxy-L-fucose moieties.[4][5]

Elaiophylin_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modification PKS_Modules Loading Module AT ACP Starter Unit (Propionyl-CoA) Ext_Modules Extender Modules (x7) KS AT KR DH ER ACP Extender Units (Methylmalonyl-CoA, Ethylmalonyl-CoA) PKS_Modules->Ext_Modules Chain Elongation Monomer Linear Polyketide Monomer (Octaketide) Ext_Modules->Monomer Release Dimerization Dimerization & Cyclization (Thioesterase Domain) Monomer->Dimerization Glycosylation Glycosylation (+ 2x 2-deoxy-L-fucose) Dimerization->Glycosylation This compound This compound Glycosylation->this compound Regulatory_Pathway Env_Signal Environmental Signals (e.g., Nutrient Limitation) Two_Comp Two-Component Systems (Sensor Kinase / Response Regulator) Env_Signal->Two_Comp Global_Reg Global Regulators (e.g., AdpA, AfsR) Two_Comp->Global_Reg CSR Cluster-Situated Regulators (e.g., RapH, GdmRIII, ela3) Global_Reg->CSR Activation/ Repression Ela_BGC This compound Biosynthetic Genes CSR->Ela_BGC Direct Transcriptional Control Ela_Prod This compound Production Ela_BGC->Ela_Prod Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing cluster_analysis Analysis Strain 1. Strain Revival & Seed Culture Preparation Fermentation 2. Submerged Fermentation (Production Medium) Strain->Fermentation Harvest 3. Harvest & Separation (Mycelium and Broth) Fermentation->Harvest Extraction 4. Solvent Extraction of this compound Harvest->Extraction Purification 5. Chromatographic Purification (e.g., Silica Gel) Extraction->Purification Quantification 6. HPLC-UV/PDA Quantification Purification->Quantification Identification 7. Structural Confirmation (LC-MS, NMR) Quantification->Identification

References

Elaiophylin: A Technical Guide to its Chemical Structure and Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a complex macrodiolide antibiotic, has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] First isolated from Streptomyces melanosporus in 1959, its unique C2-symmetric 16-membered macrodiolide structure, adorned with two glycosidically linked 2-deoxy-L-fucose moieties, presented a considerable challenge for structural elucidation.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound and the key experimental methodologies employed to unravel its intricate stereochemistry.

Chemical Structure and Properties

This compound possesses the molecular formula C₅₄H₈₈O₁₈ and a molecular weight of 1025.27 g/mol .[3] The core of the molecule is a 16-membered di-lactone ring, a macrodiolide, which exhibits C₂ symmetry. Attached to this central ring are two identical side chains, each terminating in a glycosidic linkage to a 2-deoxy-L-fucose sugar unit. The presence of numerous chiral centers and a complex arrangement of functional groups contribute to its unique three-dimensional structure and biological activity.

Stereochemistry Elucidation: A Multi-faceted Approach

The determination of the absolute stereochemistry of this compound was a seminal achievement in natural product chemistry, requiring the synergistic application of multiple advanced analytical techniques. The overall workflow for the structural elucidation is depicted below.

Elaiophylin_Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_preliminary Preliminary Analysis cluster_structure Detailed Structural Analysis cluster_validation Stereochemistry Confirmation Isolation Isolation from Streptomyces Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) (Molecular Formula) Purification->MS UV_IR UV/IR Spectroscopy (Functional Groups) Purification->UV_IR NMR NMR Spectroscopy (1D & 2D) (Connectivity) MS->NMR UV_IR->NMR Xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) NMR->Xray Degradation Chemical Degradation NMR->Degradation CD Circular Dichroism (CD) (Chiral Centers) Xray->CD Autophagy_Inhibition This compound This compound Cathepsins Cathepsin Activity This compound->Cathepsins Inhibits Lysosome Lysosome Autolysosome Autolysosome Formation/Function Lysosome->Autolysosome Cathepsins->Autolysosome Required for Autophagosome Autophagosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Wnt_Signaling_Inhibition This compound This compound pGSK3b p-GSK-3β (Inactive) This compound->pGSK3b Increases beta_catenin β-catenin This compound->beta_catenin Downregulates GSK3b GSK-3β GSK3b->pGSK3b pGSK3b->beta_catenin Inhibits Degradation (Canonical Pathway) Degradation β-catenin Degradation beta_catenin->Degradation Normally targeted for TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, etc.) TCF_LEF->Gene_Expression Promotes

References

Elaiophylin's Mechanism of Action as an Autophagy Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a macrodiolide antibiotic derived from Streptomyces melanosporus, has been identified as a potent, late-stage autophagy inhibitor with significant antitumor properties.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanism of action. It focuses on its effects on lysosomal function, autophagic flux, and associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions involved.

Core Mechanism of Action: Inhibition of Autophagic Flux via Lysosomal Destabilization

This compound functions as a late-stage autophagy inhibitor by disrupting the final, degradative step of the autophagic process.[3][4] Unlike early-stage inhibitors that prevent autophagosome formation, this compound allows for the initial sequestration of cellular cargo but blocks its breakdown, leading to the accumulation of autophagosomes.[1][4]

The primary mechanism involves the impairment of lysosomal function.[1][5] Key events include:

  • Lysosomal Destabilization: this compound treatment leads to a time- and dose-dependent decrease in the volume of acidic compartments within the cell, indicating lysosomal destabilization.[1][6]

  • Impaired Cathepsin Activity: It attenuates the activity of crucial lysosomal proteases, specifically Cathepsin B (CTSB) and Cathepsin D (CTSD). This compound hinders the maturation of these cathepsins from their pro-forms to their active, mature forms.[1][2]

  • Blocked Autophagic Flux: By inhibiting the degradative capacity of lysosomes, this compound blocks autophagic flux. This is evidenced by the significant accumulation of both autophagosome-associated protein LC3-II and the autophagy substrate SQSTM1/p62.[1][3][7]

  • No Inhibition of Fusion: Importantly, studies show that this compound does not prevent the fusion of autophagosomes with lysosomes. Confocal microscopy reveals significant colocalization of the autophagosome marker GFP-LC3B with the lysosomal marker LAMP1, confirming that the block occurs post-fusion, at the degradation step.[1]

The consequence of this blocked degradation is the buildup of non-functional autolysosomes, induction of cellular stress, and eventual cell death, which can be apoptotic or involve other mechanisms like paraptosis.[1][8]

Elaiophylin_Mechanism cluster_autophagy Autophagy Pathway cluster_this compound This compound Action cluster_outcome Cellular Outcome Cytosol Cytosolic Components (e.g., damaged organelles) Phagophore Phagophore Formation Cytosol->Phagophore Autophagosome Autophagosome (LC3-II Accumulation) Phagophore->Autophagosome Autolysosome Autolysosome (Fusion Occurs) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Cathepsins) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Autolysosome->Block This compound This compound This compound->Lysosome Destabilizes Impairs Cathepsin Maturation Block->Degradation INHIBITION Accumulation Accumulation of: - Autophagosomes - LC3-II - p62 Block->Accumulation CellDeath Cell Death (Apoptosis, Paraptosis) Accumulation->CellDeath

Caption: this compound's mechanism as a late-stage autophagy inhibitor.

Associated Signaling Pathways

Recent research has uncovered additional pathways modulated by this compound that contribute to its anticancer effects and may be linked to its role in autophagy inhibition.

  • SIRT1/Nrf2 Signaling: In lung adenocarcinoma cells, this compound has been shown to suppress mitophagy by inhibiting the SIRT1/Nrf2 signaling pathway.[4][9] SIRT1 is a deacetylase that can regulate Nrf2, a key transcription factor in oxidative stress response. By targeting SIRT1, this compound may reduce Nrf2 activity, leading to mitochondrial dysfunction and suppressed mitophagy.[4]

  • MAPK Hyperactivation: In drug-resistant ovarian cancer cells, this compound was found to directly bind to and inhibit SHP2, a protein tyrosine phosphatase.[8] This inhibition leads to hyperactivation of the MAPK signaling pathway, inducing excessive endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis. The study suggests this SHP2 inhibition is also linked to the observed block in autophagy.[8]

Elaiophylin_Signaling cluster_mapk MAPK Pathway cluster_sirt1 SIRT1/Nrf2 Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits SIRT1 SIRT1 This compound->SIRT1 Inhibits MAPK MAPK Pathway SHP2->MAPK Paraptosis Paraptosis (ER Stress) MAPK->Paraptosis Autophagy Autophagy Inhibition MAPK->Autophagy Nrf2 Nrf2 SIRT1->Nrf2 Mitophagy Mitophagy Nrf2->Mitophagy Mitophagy->Autophagy

Caption: Associated signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's effects.

Table 1: In Vitro Efficacy of this compound

Cell Line Cancer Type Assay Endpoint Value Citation
BxPC-3 Pancreatic CCK-8 IC50 452.8 nM [10][11]
PANC-1 Pancreatic CCK-8 IC50 467.7 nM [10][11]
A549 Lung Adenocarcinoma MTT IC50 ~0.5 µM (at 24h) [9]
H1975 Lung Adenocarcinoma MTT IC50 ~0.7 µM (at 24h) [9]

| Calu-3 | Lung Adenocarcinoma | MTT | IC50 | ~0.6 µM (at 24h) |[9] |

Table 2: In Vivo Efficacy of this compound

Cancer Model Administration Dosage Outcome Citation
SKOV3 Ovarian Xenograft i.p. injection (every 2 days) 2 mg/kg 72% decrease in avg. daily tumor growth rate [1]
Ovarian Orthotopic Model i.p. injection 2 mg/kg Significant antitumor effect without toxicity [2][6]
Multiple Myeloma Xenograft Not specified Not specified Effective inhibition of tumor growth [5]

| A549 Lung Xenograft | Not specified | Not specified | Suppression of tumor growth |[9] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to characterize this compound as an autophagy inhibitor.

Autophagic Flux Analysis by Western Blot

This protocol measures the levels of LC3-II and p62 to determine the rate of autophagic degradation. An increase in LC3-II and p62 upon treatment suggests an autophagic block.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., SKOV3, A549) at a density of 2x105 cells/well in a 6-well plate. Allow cells to adhere overnight.

  • Experimental Groups: Treat cells for a specified time (e.g., 24 hours) with:

    • Vehicle control (e.g., DMSO).

    • This compound (at desired concentrations, e.g., 100 nM).

    • Positive control for flux block (e.g., Bafilomycin A1, 100 nM) for the last 4 hours of incubation.

    • This compound + Bafilomycin A1 (Baf A1 added for the last 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C: anti-LC3B (detects LC3-I and LC3-II), anti-SQSTM1/p62, and anti-Actin (loading control).

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band intensities. A significant accumulation of LC3-II and p62 in this compound-treated cells, with little to no further increase when Bafilomycin A1 is added, confirms a block in autophagic flux.[12][13]

Lysosomal Integrity Assessment with LysoTracker Red

This method uses a fluorescent dye that accumulates in acidic organelles to assess changes in lysosomal volume and pH. A decrease in fluorescence indicates lysosomal destabilization or de-acidification.[1][2]

Methodology:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with vehicle control or this compound at various concentrations and for different time points (e.g., 12, 24 hours).

  • Staining:

    • During the final 30 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM final concentration) to the culture medium.

    • (Optional) Add a nuclear counterstain like Hoechst 33342 for the last 10 minutes.

  • Imaging:

    • Wash cells twice with PBS.

    • Mount coverslips on slides with mounting medium.

    • Visualize immediately using a fluorescence microscope.

  • Analysis: Capture images and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). A dose- and time-dependent decrease in red fluorescence indicates compromised lysosomal integrity.[1]

Experimental_Workflow cluster_treatments Treatment Groups (24h) cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Plate Cells & Treat Control Vehicle start->Control Elaio This compound start->Elaio Baf Bafilomycin A1 (Flux Blocker) start->Baf Combo This compound + Baf A1 start->Combo WB Western Blot (LC3-II, p62) Control->WB IF Immunofluorescence (LysoTracker, GFP-LC3) Control->IF LysoTracker Assay Elaio->WB Elaio->IF LysoTracker Assay Baf->WB Combo->WB WB_Analysis Quantify Bands: - LC3-II / Actin - p62 / Actin WB->WB_Analysis IF_Analysis Quantify Puncta / Intensity: - GFP-LC3 dots per cell - LysoTracker Intensity IF->IF_Analysis Conclusion Conclusion: This compound blocks autophagic flux by impairing lysosomal function WB_Analysis->Conclusion IF_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound's effect.

Conclusion

This compound is a potent autophagy inhibitor that acts at the late stage of the pathway. Its primary mechanism involves the destabilization of lysosomes and the inhibition of cathepsin activity, which blocks the degradation of autophagic cargo without preventing autophagosome-lysosome fusion.[1][2] This leads to the accumulation of autophagosomes and the autophagy adapter protein p62, ultimately triggering cancer cell death.[1][6] Emerging evidence also implicates its activity in modulating the SIRT1/Nrf2 and SHP2/MAPK pathways, highlighting a multifaceted mechanism of action.[4][8] The robust anti-tumor effects of this compound, demonstrated both in vitro and in vivo, establish it as a promising compound for further investigation in cancer therapeutics, particularly in contexts where autophagy is a key survival mechanism.[3][10]

References

Elaiophylin Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric macrodiolide antibiotic, has garnered significant scientific interest due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] This complex natural product is assembled by a modular type I polyketide synthase (PKS) system, a fascinating molecular machinery that offers potential for biosynthetic engineering and the generation of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, a detailed analysis of its corresponding gene cluster, and an overview of the experimental methodologies employed to elucidate its intricate assembly line.

This compound Biosynthetic Gene Cluster

The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species.[3] The organization of this cluster is highly conserved and typically comprises genes encoding the core polyketide synthase, enzymes for the biosynthesis of the deoxysugar moiety, regulatory proteins, and tailoring enzymes such as cytochrome P450 monooxygenases.

A representative this compound biosynthetic gene cluster from Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS responsible for synthesizing the octaketide monomer of this compound.[3] Additionally, the cluster harbors genes necessary for the production of the ethylmalonate extender unit, the synthesis and attachment of 2-deoxy-L-fucose, and regulatory and export functions.[3]

The this compound Assembly Line: A Step-by-Step Synthesis

The biosynthesis of the this compound core structure is a remarkable process orchestrated by a type I modular PKS. This enzymatic assembly line is composed of a series of modules, each responsible for a specific cycle of polyketide chain elongation and modification.

Elaiophylin_Biosynthesis_Pathway cluster_pks Polyketide Chain Assembly Starter_Unit Propionyl-CoA (Starter Unit) Module1 Module 1 (PKS) Starter_Unit->Module1 Module2 Module 2 (PKS) Module1->Module2 Extender1 Methylmalonyl-CoA Extender1->Module1 Module3 Module 3 (PKS) Module2->Module3 Extender2 Ethylmalonyl-CoA Extender2->Module2 Module4 Module 4 (PKS) Module3->Module4 Extender3 Methylmalonyl-CoA Extender3->Module3 Monomer Octaketide Monomer Module4->Monomer Extender4 Methylmalonyl-CoA Extender4->Module4 TE Thioesterase (TE) Dimerization & Cyclization Monomer->TE Pre_this compound Pro-elaiophylin (Macrodiolide Core) TE->Pre_this compound 2x Monomer P450s Post-PKS Modifications (Cytochrome P450s) Pre_this compound->P450s Glycosylation Glycosylation (2x 2-deoxy-L-fucose) This compound This compound Glycosylation->this compound Deoxysugar_Pathway Deoxysugar Biosynthesis (elaB, C, I, D) Glucose1P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose Glucose1P->dTDP_Glucose ElaR dTDP_Deoxyfucose dTDP-2-deoxy-L-fucose dTDP_Glucose->dTDP_Deoxyfucose elaB, C, I, D dTDP_Deoxyfucose->Glycosylation P450s->Glycosylation

Figure 1: this compound Biosynthesis Pathway.

The process begins with a starter unit, typically propionyl-CoA, which is loaded onto the first PKS module. The growing polyketide chain is then sequentially extended through the addition of malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units, as dictated by the acyltransferase (AT) domain of each module. The degree of reduction of the β-keto group after each condensation is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.

A key and unusual feature of this compound biosynthesis is the dimerization and cyclization of two identical octaketide monomers to form the C2-symmetric 16-membered macrodiolide core. This crucial step is catalyzed by a dedicated thioesterase (TE) domain.[2] In vitro studies have shown that the this compound thioesterase can catalyze the formation of a novel C2-symmetric macrodiolide from a synthetic pentaketide analogue, confirming its role in both dimerization and cyclization.[2] A linear dimeric thioester has been identified as an intermediate in this process, suggesting an iterative use of the thioesterase active site.[2]

Following the formation of the macrodiolide core, the molecule undergoes further modifications, including glycosylation with two 2-deoxy-L-fucose units. The biosynthetic genes for this deoxysugar, homologous to nbrC, D, E, and F from the brasilinolide gene cluster, have been identified within the this compound cluster.[4] The biosynthesis of the glycosyl moiety is proposed to start from glucose-1-phosphate, which is converted to its dTDP form by the glucose-1-phosphate thymidylyltransferase, ElaR.[4]

The role of cytochrome P450 monooxygenases in the this compound biosynthetic pathway is not yet fully elucidated but they are presumed to be involved in post-PKS tailoring reactions, such as hydroxylations of the macrodiolide core.

Quantitative Data

Quantitative analysis of this compound production and the bioactivity of its derivatives is crucial for drug development and strain improvement efforts.

ParameterValueProducing OrganismReference
Production Yield
This compound1.2 g/kg of fermentation mediumStreptomyces melanosporofaciens[2]
Antimicrobial Activity (MIC values)
This compound vs. MRSA1-4 µg/mL-[1]
This compound vs. VRE1-4 µg/mL-[1]
11-O-methylthis compound vs. MRSA2-4 µg/mL-[1]
11,11'-O-dimethylthis compound vs. MRSA8-64 µg/mL-[1]
This compound vs. M. tuberculosis H37Rv0.5-4 µg/mL-[4]
Efomycin G vs. P. falciparum2.37 µg/mL-[1]
Efomycin M vs. P. falciparum5.23 µg/mL-[1]

Table 1: Quantitative Data on this compound Production and Bioactivity. MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, detailed protocols for every experiment are often tailored to the specific laboratory and strain, the following sections provide an overview of the key experimental methodologies.

Gene Cluster Identification and Analysis

Objective: To identify and characterize the this compound biosynthetic gene cluster.

Methodology: A common approach involves creating a cosmid or fosmid library of the genomic DNA from an this compound-producing Streptomyces strain. This library is then screened using probes derived from conserved PKS gene sequences. Positive clones are subsequently sequenced and annotated to identify the full gene cluster.

Gene_Cluster_Identification_Workflow Genomic_DNA Genomic DNA from This compound Producer Library_Construction Cosmid/Fosmid Library Construction Genomic_DNA->Library_Construction Screening Library Screening with PKS Gene Probes Library_Construction->Screening Positive_Clones Identification of Positive Clones Screening->Positive_Clones Sequencing Sequencing of Positive Clones Positive_Clones->Sequencing Annotation Gene Annotation and Cluster Analysis Sequencing->Annotation Gene_Cluster This compound Biosynthetic Gene Cluster Annotation->Gene_Cluster

Figure 2: Gene Cluster Identification Workflow.
Heterologous Expression of the this compound Gene Cluster

Objective: To express the this compound gene cluster in a heterologous host to confirm its function and to facilitate pathway engineering.

Methodology: This protocol is a generalized procedure based on established methods for Streptomyces.

  • Vector Construction: The entire this compound gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a vector with an integrative element (e.g., φC31). The vector should contain a selectable marker and a promoter to drive the expression of the cluster.

  • Host Strain Selection: A well-characterized and genetically tractable Streptomyces strain, such as S. coelicolor or S. albus, is typically used as the heterologous host.

  • Transformation: The expression vector is introduced into the host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound.

In Vitro Reconstitution of Biosynthetic Steps

Objective: To characterize the function and kinetics of individual enzymes in the this compound pathway. Note that specific kinetic data (Km, kcat) for this compound biosynthetic enzymes are not extensively reported in the currently available literature.

Methodology:

  • Gene Cloning and Protein Expression: The gene encoding the enzyme of interest (e.g., the thioesterase domain) is cloned into an expression vector. The protein is then overexpressed in a suitable host, such as E. coli, and purified.

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s). For example, the thioesterase domain can be incubated with a synthetic N-acetylcysteamine (SNAC) thioester of the presumed polyketide monomer.

  • Product Analysis: The reaction products are analyzed by HPLC and MS to determine the catalytic activity of the enzyme.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating glimpse into the intricate world of natural product biosynthesis. The modular nature of its PKS assembly line, coupled with the unique chemistry of its thioesterase-mediated dimerization and cyclization, makes it a prime target for biosynthetic engineering. A thorough understanding of the gene cluster, the enzymatic machinery, and the development of robust experimental protocols will be instrumental in harnessing the full potential of this compound and its derivatives for the development of novel therapeutics. While significant progress has been made, further biochemical characterization of the individual enzymes, particularly the cytochrome P450s, will be crucial to complete our understanding of this remarkable biosynthetic pathway.

References

Elaiophylin and Its Analogs: A Comprehensive Technical Guide to Their Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetrical 16-membered macrodiolide antibiotic, was first isolated from Streptomyces melanosporus.[1] Along with its naturally occurring and synthetic analogs, this compound has garnered significant attention within the scientific community due to its broad and potent spectrum of biological activities. These activities span antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making it a promising scaffold for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Biological Activity Spectrum

This compound and its derivatives have demonstrated a wide array of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.

Antimicrobial Activity

Elaiophylins exhibit notable activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3] However, they are generally inactive against Gram-negative bacteria, yeast, and fungi.[2][3] The proposed mechanism for their antibacterial action may be related to their ability to form stable, cation-selective ion channels in microbial cell membranes.[3]

Table 1: Antibacterial Activity of this compound and Its Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusMRSA StrainsVRE StrainsBacillus subtilisMycobacterium smegmatisMycobacterium tuberculosis H37RaReference
This compound (1)0.78-3.131-41-4>100No inhibition0.5-1[3]
11-O-methylthis compound (2)1-41-4[3]
11,11′-O-dimethylthis compound (3)No inhibition[3]
Analog (4)0.78-3.13>1006.25[3]
Analog (5)0.78-3.13>1006.25[3]
Analog (7)0.78-3.13>100No inhibition[3]
Efomycin G (9)1-412.0[3]
11′,12′-dehydrothis compound (11)1-41-4[3]
Antifungal Activity

While this compound itself shows no direct activity against Candida albicans, it has been reported to significantly enhance the antifungal efficacy of rapamycin.[3]

Antiparasitic Activity

This compound and its analogs have demonstrated activity against various parasites.

Table 2: Antiparasitic Activity of this compound and Its Analogs (MIC or IC50 in µg/mL)

Compound/AnalogPlasmodium falciparumReference
Efomycin G (9)2.37[3]
Efomycin M (17)5.23[3]
Anticancer Activity

The anticancer effects of this compound are a major area of research. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis. A key mechanism of its anticancer action is the inhibition of autophagy.[4]

Table 3: Anticancer Activity of this compound (IC50 in µM)

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma0.62 ± 0.06 (72h)[5]
A549Lung Adenocarcinoma<2 (72h)[5]
UACC-732Breast CarcinomaNot specified[5]
MCF-7Breast AdenocarcinomaNot specified[5]
HT29Colorectal Adenocarcinoma1.64 ± 0.05 (72h)[5]
HepG-2Hepatocellular Carcinoma10-50[1]
PC-3Pancreatic Cancer10-50[1]
HCT116Colorectal Cancer22.4[1]

Mechanism of Action: Key Signaling Pathways

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.

Autophagy Inhibition

This compound is a potent late-stage autophagy inhibitor. It disrupts the fusion of autophagosomes with lysosomes and impairs lysosomal function, leading to the accumulation of autophagosomes and ultimately, cell death. This mechanism is central to its anticancer activity.[4]

Autophagy_Inhibition_by_this compound cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation This compound This compound This compound->Lysosome Inhibits Lysosomal Function caption This compound as a late-stage autophagy inhibitor.

This compound as a late-stage autophagy inhibitor.
VEGFR2 Signaling Pathway

This compound has been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells. This leads to the suppression of cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits caption Inhibition of the VEGFR2 signaling pathway by this compound.

Inhibition of the VEGFR2 signaling pathway by this compound.
HIF-1α Signaling Pathway

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as VEGF. This compound can suppress the accumulation of HIF-1α, thereby inhibiting tumor angiogenesis.

HIF1a_Signaling_Inhibition Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1α/HIF-1β Complex HIF1a_stabilization->HIF1_complex HRE Hypoxia Response Element (in gene promoters) HIF1_complex->HRE VEGF_expression VEGF Gene Expression HRE->VEGF_expression Angiogenesis Angiogenesis VEGF_expression->Angiogenesis This compound This compound This compound->HIF1a_stabilization Inhibits caption This compound inhibits HIF-1α accumulation.

This compound inhibits HIF-1α accumulation.
SIRT1/Nrf2 Signaling Pathway

Recent studies have indicated that this compound can also target the SIRT1/Nrf2 signaling pathway, which is involved in cellular stress responses and has implications for cancer cell survival.

SIRT1_Nrf2_Signaling This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates & Activates ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Cell_Survival Cancer Cell Survival Antioxidant_Genes->Cell_Survival caption This compound modulates the SIRT1/Nrf2 signaling pathway.

This compound modulates the SIRT1/Nrf2 signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been shown to interfere with this pathway, contributing to its anticancer effects.

Wnt_Beta_Catenin_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK3β/APC/Axin Complex Dishevelled->GSK3b_complex Inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Phosphorylates for Degradation beta_catenin_degradation beta_catenin->beta_catenin_degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression This compound This compound This compound->beta_catenin Promotes Degradation caption This compound interferes with Wnt/β-catenin signaling.

This compound interferes with Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism suspension (e.g., bacteria)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound or analog stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound compound in the growth medium in a 96-well plate.

  • Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted microbial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound or analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration in vitro.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • This compound or analog

  • 6-well or 12-well cell culture plates

  • Sterile pipette tip or needle

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the this compound compound at the desired concentration.

  • Capture images of the scratch at time zero and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Materials:

  • Cancer cells

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound or analog

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another extracellular matrix component

  • 24-well plates

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed the cancer cells in serum-free medium containing the this compound compound in the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several random fields under a microscope to quantify cell invasion.

Tube Formation Assay

This assay is used to evaluate the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • This compound or analog

  • Matrigel or a similar basement membrane matrix

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of the this compound compound.

  • Incubate for 4-12 hours to allow for tube formation.

  • Capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Conclusion

This compound and its analogs represent a versatile class of natural products with a rich and diverse biological activity profile. Their potent antimicrobial and anticancer properties, coupled with their unique mechanisms of action involving the inhibition of autophagy and key signaling pathways, make them highly attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating the continued exploration and therapeutic application of this remarkable family of compounds.

References

Unveiling the Therapeutic Potential of Elaiophylin's Natural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric 16-membered macrodiolide antibiotic originally isolated from Streptomyces melanosporus, has garnered significant attention for its diverse and potent biological activities.[1][2][3] Its natural analogs, a family of structurally related compounds, exhibit a similarly broad spectrum of effects, including antimicrobial, anticancer, immunosuppressive, antiviral, anti-inflammatory, and α-glucosidase inhibitory properties.[1][4] This technical guide provides an in-depth overview of the known natural analogs of this compound, their biological properties with a focus on quantitative data, detailed experimental protocols for key assays, and visualization of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Analogs of this compound

Numerous natural analogs of this compound have been isolated from various strains of Streptomyces.[2] Structural variations primarily occur in the substitution patterns at different positions of the macrodiolide backbone, such as methylation or hydroxylation at C-11 and/or C-11′, methylation at C-2 and/or C-2′, and variations in the side chains at C-14 and/or C-14′.[1] Some notable analogs include:

  • 11-O-methylthis compound and 11,11′-O-dimethylthis compound: These analogs are often formed as artifacts during isolation processes using methanol.[1][2]

  • Efomycins: This subgroup, including Efomycin G and M, presents variations such as the absence of the glycosylated hemiketal moiety and the presence of an unsaturated enone.[1][2] Efomycin M is a specific inhibitor of selectin and has been in preclinical trials.[1][4]

  • Halichoblelides: These compounds, like Halichoblelide D, are characterized by the replacement of a 6-deoxyfucose unit with a methoxy group.[1][2]

  • Other Analogs: Several other derivatives have been identified, including 11′,12′-dehydrothis compound and 11,11′-O-dimethyl-14′-deethyl-14′-methylthis compound.[5][6]

Biological Properties and Quantitative Data

The diverse biological activities of this compound and its analogs are a key area of research. The following sections and tables summarize their major properties with available quantitative data.

Antimicrobial Activity

This compound and its analogs have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] They are generally inactive against Gram-negative bacteria, yeast, and fungi.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Pathogens

CompoundOrganismMIC (μg/mL)Reference
This compound (1)MRSA1–4[1]
VRE1–4[1]
M. tuberculosis H37Rv0.5–4[7]
11-O-methylthis compound (2)MRSA1–4[1]
VRE1–4[1]
M. tuberculosis H37Rv0.5–4[7]
11,11′-O-dimethylthis compound (3)B. subtilisActive at 50 μg/mL[1]
S. aureusActive at 50 μg/mL[1]
MRSE2–16[1]
M. tuberculosis H37Rv0.5–4[7]
Efomycin G (4)MRSA1–16[7]
VRE1–16[7]
M. tuberculosis H37Rv0.5–4[7]
Anticancer Activity

The anticancer effects of this compound and its analogs are multifaceted, involving cytotoxicity, inhibition of angiogenesis, induction of apoptosis, and modulation of autophagy.[1][8]

Table 2: Cytotoxicity (IC50) of this compound and Analogs against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundHUVECs0.4394[9]
A549, H1975, Calu-3 (Lung Cancer)~0.25 - 1
BxPC-3, PANC-1 (Pancreatic Cancer)Not specified, but inhibits proliferation[8]
Halichoblelide D (1)HeLa (Cervical Cancer)0.30[10]
MCF-7 (Breast Cancer)0.33[10]
This compound Analogs (1-7)HeLa0.19 - 2.12[10]
MCF-70.19 - 2.12[10]
This compound (1) & 11-O-methylthis compound (2)L02 (Human Liver)0.14 - 0.28[7]
293T (Human Kidney)0.14 - 0.28[7]
MCF-7 (Breast Cancer)0.14 - 0.28[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in cancer progression and other diseases.

VEGFR2 Signaling Pathway

This compound has been shown to inhibit tumor angiogenesis by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[9] This leads to the suppression of downstream signaling molecules such as Akt, ERK1/2, JNK, p38, and NFκB, which are crucial for VEGF-induced angiogenesis.[9]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation This compound This compound This compound->p_VEGFR2 Inhibits PI3K PI3K p_VEGFR2->PI3K ERK ERK1/2 p_VEGFR2->ERK JNK JNK p_VEGFR2->JNK p38 p38 p_VEGFR2->p38 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) ERK->Angiogenesis JNK->Angiogenesis p38->Angiogenesis NFkB->Angiogenesis Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nuclear_Beta_Catenin Nuclear β-Catenin Beta_Catenin->Nuclear_Beta_Catenin Accumulates & Translocates TCF_LEF TCF/LEF Nuclear_Beta_Catenin->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates This compound This compound This compound->Beta_Catenin Downregulates SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits Mitophagy Mitophagy This compound->Mitophagy Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates Nrf2_Ac Acetylated Nrf2 Nrf2_Cytoplasm Cytoplasmic Nrf2 (Inactive) Nrf2->Nrf2_Cytoplasm Remains as Nrf2_Nucleus Nuclear Nrf2 (Active) Nrf2->Nrf2_Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Antioxidant_Genes->Mitophagy Regulates

References

Investigating Elaiophylin as a novel therapeutic agent for oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Elaiophylin, a macrodiolide antibiotic originally isolated from Streptomyces melanosporus, is emerging as a potent and multifaceted anti-cancer agent with significant therapeutic potential. Extensive preclinical research has demonstrated its ability to induce cancer cell death and inhibit tumor growth across a range of malignancies, including ovarian, pancreatic, and lung cancers. This compound's primary mechanism of action lies in its role as a late-stage autophagy inhibitor, leading to the accumulation of autophagosomes and subsequent lysosomal destabilization. Beyond autophagy inhibition, this compound triggers apoptosis, induces endoplasmic reticulum (ER) stress, and curtails angiogenesis. This whitepaper provides a comprehensive technical overview of the current state of this compound research, detailing its mechanisms of action, summarizing key quantitative data, providing in-depth experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

The quest for novel oncology therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Natural products have historically served as a rich source of anti-cancer drugs, and this compound represents a promising candidate in this arena. This document aims to consolidate the existing body of research on this compound, offering a technical guide for scientists and drug development professionals interested in its therapeutic application. We will delve into the molecular underpinnings of its anti-neoplastic activity, present a structured summary of its efficacy in various cancer models, and provide detailed methodologies for key experimental assays to facilitate further investigation.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several critical cellular processes essential for cancer cell survival and proliferation.

2.1. Late-Stage Autophagy Inhibition: this compound is characterized as a late-stage autophagy inhibitor.[1][2][3] It disrupts the autophagic flux by impairing the function of lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62 in cancer cells.[1][4] This blockade of the cellular recycling process ultimately triggers cell death. Specifically, this compound has been shown to attenuate the activity of lysosomal cathepsins and destabilize lysosomal membranes.[1][4]

2.2. Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress: Beyond its effects on autophagy, this compound is a potent inducer of apoptosis, or programmed cell death.[5][6] Treatment with this compound leads to the cleavage of key apoptotic proteins such as caspase-9 and PARP1.[1] Furthermore, this compound has been shown to induce persistent ER stress, which can also contribute to the initiation of apoptosis.[3]

2.3. Inhibition of Angiogenesis: this compound exhibits significant anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[5][7] It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[5][7] This is achieved, in part, by downregulating the expression of vascular endothelial growth factor (VEGF) and inhibiting the accumulation of hypoxia-inducible factor-1α (HIF-1α) in tumor cells.[2][7]

2.4. Modulation of Key Signaling Pathways: this compound's anti-cancer activity is mediated through its influence on several critical signaling pathways:

  • Wnt/β-Catenin Pathway: In pancreatic cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and survival.[5][6]

  • SIRT1/Nrf2 Signaling: In lung adenocarcinoma, this compound has been found to suppress the SIRT1/Nrf2 signaling pathway, leading to the inhibition of mitophagy and an increase in oxidative stress.[2][8]

  • VEGFR2 Signaling: this compound can block the VEGFR2 signaling pathway in endothelial cells, further contributing to its anti-angiogenic effects.[7]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
SKOV3Ovarian CancerNot explicitly stated, but effective concentrations are in the sub-micromolar range.[1]
OVCAR3Ovarian CancerNot explicitly stated, but effective concentrations are in the sub-micromolar range.[1]
A2780Ovarian CancerNot explicitly stated, but effective concentrations are in the sub-micromolar range.[1]
BxPC-3Pancreatic Cancer452.8[5]
PANC-1Pancreatic Cancer467.7[5]
A549Lung Adenocarcinoma248.8[2]
H1975Lung AdenocarcinomaNot specified[2]
Calu-3Lung AdenocarcinomaNot specified[2]
HUVECNormal Endothelial Cells439.4[7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineMouse ModelDosing RegimenTumor Growth InhibitionReference
Ovarian CancerSKOV3Athymic Nude Mice2 mg/kg, i.p., every 2 days72% decrease in average daily tumor growth rate[1]
Lung AdenocarcinomaA549Xenograft Mice2 mg/kg, i.p., for 14 consecutive daysSignificantly smaller tumor volume compared to control[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

4.1. Cell Viability Assay (MTT/CCK-8)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. MTT is reduced by mitochondrial dehydrogenases to a purple formazan product, while CCK-8 utilizes a water-soluble tetrazolium salt. The amount of colored product is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

    • For MTT, dissolve the formazan crystals by adding 150 µL of DMSO to each well and shaking for 10 minutes.

    • Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

4.2. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Protocol:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against LC3B, p62, cleaved caspase-3, β-catenin, SIRT1, Nrf2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

4.4. Angiogenesis Assay (Endothelial Cell Tube Formation)

  • Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Protocol:

    • Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of this compound in the presence or absence of an angiogenic stimulus like VEGF.

    • Incubate the plate for 6-18 hours at 37°C.

    • Visualize the formation of tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

4.5. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Implant human cancer cells (e.g., 5 x 10^6 SKOV3 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[1]

    • Allow the tumors to reach a palpable size (e.g., 100 mm³).[1]

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1-2 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a specific schedule (e.g., every 2 days).[1]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Elaiophylin_Autophagy_Inhibition cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Formation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cell_Death Cell Death Autolysosome->Cell_Death Blocked This compound This compound Cathepsins Lysosomal Cathepsins This compound->Cathepsins Inhibits Activity Lysosome_Destabilization Lysosome Destabilization This compound->Lysosome_Destabilization Cathepsins->Autolysosome Lysosome_Destabilization->Lysosome

Caption: this compound inhibits late-stage autophagy by impairing lysosomal function.

Elaiophylin_Angiogenesis_Inhibition cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits Accumulation VEGFR2_Signaling VEGFR2 Signaling (Akt, ERK) This compound->VEGFR2_Signaling Inhibits VEGF_Expression VEGF Expression HIF1a->VEGF_Expression VEGF VEGF VEGF_Expression->VEGF Secreted VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->VEGFR2_Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR2_Signaling->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Promotes

Caption: this compound inhibits angiogenesis by targeting both tumor and endothelial cells.

Elaiophylin_Wnt_BetaCatenin_Inhibition cluster_wnt_pathway Wnt/β-Catenin Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Increases p-GSK-3β (Inactive form) Beta_Catenin β-Catenin This compound->Beta_Catenin Downregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3b GSK3b->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: this compound inhibits the Wnt/β-catenin signaling pathway in cancer cells.

Conclusion and Future Directions

This compound has demonstrated compelling anti-cancer activity through multiple mechanisms, making it a highly attractive candidate for further therapeutic development. Its ability to inhibit autophagy, induce apoptosis, and suppress angiogenesis, coupled with its modulation of key oncogenic signaling pathways, underscores its potential as a broad-spectrum anti-neoplastic agent.

Future research should focus on several key areas:

  • Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving this compound. The robust preclinical data strongly support the initiation of Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in cancer patients.

  • Combination Therapies: this compound's mechanism as an autophagy inhibitor makes it a prime candidate for combination therapies with conventional chemotherapeutics or targeted agents that induce cellular stress.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for maximizing the therapeutic benefit of this compound.

  • Drug Delivery: Investigating novel drug delivery systems could enhance the bioavailability and tumor-specific targeting of this compound, potentially improving its therapeutic index.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Elaiophylin from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elaiophylin, a macrodiolide antibiotic produced by several species of Streptomyces, notably Streptomyces hygroscopicus, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent antibacterial, antifungal, and antitumor properties. Structurally, this compound possesses a unique C2-symmetrical 16-membered macrodiolide core glycosylated with two 2-deoxy-L-fucose units. Its promising therapeutic potential necessitates the development of robust and efficient protocols for its extraction from fermentation broths and subsequent purification to high homogeneity.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Streptomyces culture broth, intended for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies and incorporates best practices for natural product isolation.

Data Presentation

Table 1: Summary of this compound Extraction and Purification Parameters
StepParameterValue/DescriptionExpected Yield (%)Expected Purity (%)
1. Fermentation Producing StrainStreptomyces hygroscopicusN/AN/A
Culture MediumISP2 BrothN/AN/A
Incubation Time7-10 daysN/AN/A
Incubation Temp.28-30°CN/AN/A
2. Extraction Biomass SeparationCentrifugation at 8,000 x g for 20 min>95% (of biomass)<10%
Extraction SolventEthyl Acetate80-90% (from mycelium)10-20%
Extraction MethodMaceration (3x)
3. Purification Silica Gel Chromatography
Stationary PhaseSilica Gel (60-120 mesh)60-70% (of crude)50-60%
Mobile PhaseGradient: Hexane -> Ethyl Acetate
Preparative HPLC
ColumnC18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm)40-50% (of silica fraction)>98%
Mobile PhaseGradient: Acetonitrile/Water
DetectionUV at 230 nm

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

Objective: To cultivate Streptomyces hygroscopicus for the production of this compound.

Materials:

  • Streptomyces hygroscopicus strain

  • ISP2 (International Streptomyces Project 2) agar plates and broth

  • Shaking incubator

  • Sterile flasks

Protocol:

  • Prepare a seed culture by inoculating a single colony of S. hygroscopicus from an agar plate into a 50 mL flask containing 20 mL of ISP2 broth.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.

  • Inoculate a production culture (e.g., 1 L of ISP2 broth in a 2 L flask) with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200 rpm) to ensure adequate aeration.

Extraction of Crude this compound

Objective: To extract this compound from the Streptomyces fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge and appropriate centrifuge bottles

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Decant the supernatant. The majority of this compound is intracellular, located in the mycelium.

  • Extract the mycelial pellet with ethyl acetate (3 x 500 mL for every 1 L of original culture). Macerate the pellet with the solvent for at least 1 hour during each extraction.

  • Combine the ethyl acetate extracts and filter to remove any remaining cellular debris.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude brown residue.

  • Dissolve the crude residue in a minimal amount of methanol for subsequent purification.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Prepare a silica gel slurry in hexane and pack it into a glass column. The amount of silica gel should be approximately 50 times the weight of the crude extract.

  • Adsorb the crude extract (dissolved in a minimal amount of methanol and then mixed with a small amount of silica gel and dried) onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:ethyl acetate).

  • Collect fractions of approximately 20 mL each.

  • Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v) and visualize under UV light (254 nm).

  • Combine the fractions containing the major spot corresponding to this compound (typically with an Rf value of ~0.4-0.5 in 1:1 hexane:ethyl acetate).

  • Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.

B. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Partially purified this compound sample

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm)

Protocol:

  • Dissolve the partially purified this compound sample in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following conditions (optimization may be required):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 230 nm

  • Inject the sample onto the column.

  • Collect the peak corresponding to this compound based on its retention time.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS and NMR).

Visualization of Workflows and Signaling Pathways

This compound Extraction and Purification Workflow

Elaiophylin_Extraction_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Streptomyces hygroscopicus Culture centrifugation Centrifugation fermentation->centrifugation Harvest separation Mycelium-Supernatant Separation centrifugation->separation extraction Ethyl Acetate Extraction of Mycelium separation->extraction Mycelium concentration Rotary Evaporation extraction->concentration Crude Extract silica_gel Silica Gel Column Chromatography concentration->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc Partially Purified Fractions final_product Pure this compound prep_hplc->final_product

Caption: Workflow for this compound Extraction and Purification.

This compound's Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

Elaiophylin_Signaling cluster_sirt1_nrf2 SIRT1/Nrf2 Pathway cluster_wnt_beta_catenin Wnt/β-Catenin Pathway cluster_mapk MAPK Pathway This compound This compound sirt1 SIRT1 This compound->sirt1 inhibits beta_catenin β-Catenin This compound->beta_catenin inhibits mapk MAPK Signaling This compound->mapk hyperactivates nrf2 Nrf2 sirt1->nrf2 activates mitophagy Mitophagy nrf2->mitophagy promotes proliferation Cell Proliferation beta_catenin->proliferation promotes paraptosis Paraptosis (Cell Death) mapk->paraptosis induces

Caption: this compound's inhibitory effects on key signaling pathways.

High-Yield Fermentation of Elaiophylin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiophylin, a C2-symmetric macrodiolide antibiotic produced by various Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] This has led to growing interest in its therapeutic potential. However, realizing this potential is contingent on developing efficient and high-yield fermentation processes. This document provides detailed application notes and protocols for optimizing the fermentation conditions for enhanced this compound production, targeting researchers, scientists, and drug development professionals. We will delve into the key parameters influencing fermentation, including media composition, physical culture conditions, and advanced fermentation strategies. Additionally, we will explore the underlying biosynthetic pathways and their regulation to provide a comprehensive understanding for rational strain improvement and process optimization.

Microbial Strains and Inoculum Development

This compound is a secondary metabolite produced by several strains of Streptomyces, with Streptomyces hygroscopicus and Streptomyces melanosporus being among the most well-known producers.[2][3] The selection of a high-producing strain is a critical first step for successful fermentation.

Protocol 1: Inoculum Development

  • Strain Activation: Aseptically transfer a cryopreserved vial of the desired Streptomyces strain to a sterile agar plate containing a suitable medium (e.g., ISP Medium 2).

  • Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (see Table 1) with a loopful of spores from the agar plate.

  • Seed Culture Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.

  • Production Culture Inoculation: Transfer the seed culture to the production fermenter at an inoculation volume of 5-10% (v/v).

Fermentation Media Composition

The composition of the fermentation medium is a crucial factor influencing both cell growth and this compound production. A well-designed medium should provide essential nutrients, including carbon and nitrogen sources, as well as minerals and trace elements.

Table 1: Exemplary Media Compositions for this compound Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Carbon Source
Glucose20-
Soluble Starch-40-60
Trehalose-5
Nitrogen Source
Yeast Extract55-10
Soybean Meal55-10
Peptone-5
Minerals
K2HPO411
MgSO4·7H2O0.50.5
CaCO322-4
NaCl0.50.5
Trace Elements1 mL1 mL

Note: The optimal concentrations of these components should be determined experimentally for each specific strain and fermentation setup. Response surface methodology (RSM) is a powerful statistical tool for optimizing medium components.[4][5][6]

Physicochemical Fermentation Parameters

The control of physical parameters during fermentation is critical for achieving high yields of this compound.

Table 2: Optimal Physicochemical Parameters for this compound Fermentation

ParameterOptimal Range
Temperature 28-32°C
pH 6.5-7.5
Dissolved Oxygen (DO) > 30% saturation
Agitation 200-400 rpm (in bioreactors)
Aeration 0.5-1.5 vvm (volume of air per volume of medium per minute)

Protocol 2: Batch Fermentation in a Bioreactor

  • Sterilization: Sterilize the fermenter containing the production medium in situ.

  • Inoculation: Aseptically inoculate the fermenter with the prepared seed culture.

  • Parameter Control: Maintain the fermentation parameters as outlined in Table 2. The pH can be controlled using automated addition of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH). Dissolved oxygen can be controlled by adjusting the agitation and aeration rates.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound concentration (e.g., by HPLC).

  • Harvest: Harvest the fermentation broth when the this compound titer reaches its maximum, typically after 7-10 days.

Advanced Fermentation Strategies for Yield Enhancement

To overcome limitations of batch fermentation, such as substrate depletion and accumulation of inhibitory byproducts, fed-batch strategies can be employed to enhance this compound production.[7][8][9][10]

Protocol 3: Fed-Batch Fermentation

  • Initial Batch Phase: Start the fermentation in a batch mode with a slightly lower initial concentration of the primary carbon source.

  • Feeding Strategy: Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose or soluble starch). The feeding rate should be carefully controlled to maintain a low, non-repressive level of the carbon source in the medium.

  • Monitoring and Control: Continuously monitor and control the key fermentation parameters as in the batch process.

  • Harvest: Harvest the culture when the this compound production rate significantly decreases.

This compound Biosynthesis and Regulation

A fundamental understanding of the biosynthetic pathway and its regulation is essential for rational strain improvement and process optimization. This compound is a polyketide synthesized by a type I polyketide synthase (PKS) multienzyme complex.[1][11]

The biosynthesis of this compound is regulated by a complex network of genes. For instance, in Streptomyces rapamycinicus, the LAL family regulator RapH coordinately regulates the biosynthesis of both rapamycin and this compound.[12][13] Overexpression of rapH has been shown to enhance the production of both antibiotics.[12] Another regulatory protein, GdmRIII, a TetR family transcriptional regulator, has been found to play a negative regulatory role in this compound biosynthesis in Streptomyces autolyticus.[1]

Diagram 1: Simplified this compound Biosynthetic Pathway

Elaiophylin_Biosynthesis Precursors Propionyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA PKS Type I Polyketide Synthase (PKS) Precursors->PKS Building Blocks Linear_Polyketide Linear Polyketide Monomer PKS->Linear_Polyketide Assembly Dimerization Dimerization & Cyclization (Thioesterase) Linear_Polyketide->Dimerization Elaiophylin_Core This compound Aglycone Dimerization->Elaiophylin_Core Glycosylation Glycosylation Elaiophylin_Core->Glycosylation This compound This compound Glycosylation->this compound Elaiophylin_Regulation RapH RapH (LAL family regulator) ela_cluster This compound biosynthetic gene cluster (ela) RapH->ela_cluster Positive Regulation GdmRIII GdmRIII (TetR family regulator) GdmRIII->ela_cluster Negative Regulation Elaiophylin_Production This compound Production ela_cluster->Elaiophylin_Production Fermentation_Optimization_Workflow Strain_Selection High-Yielding Strain Selection Media_Screening One-Factor-at-a-Time (OFAT) Media Screening Strain_Selection->Media_Screening RSM Response Surface Methodology (RSM) for Media Optimization Media_Screening->RSM Physical_Optimization Optimization of Physical Parameters (pH, Temp, DO) RSM->Physical_Optimization Fed_Batch Fed-Batch Strategy Development Physical_Optimization->Fed_Batch Scale_Up Scale-up to Production Fermenter Fed_Batch->Scale_Up

References

Application Notes and Protocols for LC-MS/MS Detection of Elaiophylin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric macrodiolide antibiotic produced by several Streptomyces species, has garnered significant interest in the scientific community due to its potent antimicrobial and anticancer activities. Its complex mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for further drug development. This document provides a detailed LC-MS/MS method for the sensitive and selective quantification of this compound in biological matrices, crucial for pharmacokinetic, toxicokinetic, and efficacy studies.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of multiple intracellular signaling pathways, contributing to its anticancer properties. Key pathways identified include:

  • Wnt/β-Catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[1][2][3] this compound treatment leads to a downregulation of β-catenin protein expression.[1][2]

  • SIRT1/Nrf2 Signaling: this compound has been found to suppress the SIRT1/Nrf2 signaling pathway, leading to the inhibition of mitophagy and induction of oxidative stress in cancer cells.[4][5][6] This mechanism contributes to its pro-apoptotic effects.[4][5][6]

  • MAPK Pathway: The compound induces hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to excessive endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis.[7] This is particularly effective in drug-resistant cancer cells.[7]

Elaiophylin_Signaling_Pathways cluster_Wnt Wnt/β-Catenin Pathway cluster_SIRT1 SIRT1/Nrf2 Pathway cluster_MAPK MAPK Pathway Elaiophylin_Wnt This compound Wnt_Signal Wnt Signaling Elaiophylin_Wnt->Wnt_Signal inhibits beta_catenin β-catenin Wnt_Signal->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression TCF_LEF->Gene_Expression_Wnt Cell_Proliferation_Wnt Cell Proliferation, Survival Gene_Expression_Wnt->Cell_Proliferation_Wnt Elaiophylin_SIRT1 This compound SIRT1 SIRT1 Elaiophylin_SIRT1->SIRT1 inhibits Nrf2 Nrf2 SIRT1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Mitophagy Mitophagy Antioxidant_Genes->Mitophagy regulates Elaiophylin_MAPK This compound SHP2 SHP2 Elaiophylin_MAPK->SHP2 activates SOS1 SOS1 SHP2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Paraptosis Paraptosis ERK->Paraptosis

Caption: this compound signaling pathways.

LC-MS/MS Method for this compound Quantification

This method is designed for the quantification of this compound in plasma and tissue homogenates. The protocol is based on established methods for other macrolide antibiotics and has been adapted for this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Plasma or Tissue) Homogenization 2. Tissue Homogenization (for tissue samples) Protein_Precipitation 3. Protein Precipitation Sample_Collection->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection 6. Injection into LC-MS/MS System Supernatant_Transfer->LC_Injection Chromatographic_Separation 7. Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometric_Detection 8. Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration 9. Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

I. Sample Preparation

A. Plasma

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., a structurally similar macrolide not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

B. Tissue

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or a Dounce homogenizer on ice.

  • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Follow steps 3-7 from the plasma preparation protocol.

II. LC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-20% B; 4.1-5.0 min: 20% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M+NH₄]⁺ for this compound (to be determined by infusion)
Product Ions (m/z) To be determined by infusion and fragmentation of the precursor ion
Collision Energy To be optimized for each transition
Dwell Time 100 ms
III. Method Validation Parameters

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for this compound.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 4: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma> 8085 - 115
This compoundTissue Homogenate> 7585 - 115

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument parameters, along with the expected validation data, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. The provided diagrams of the signaling pathways and experimental workflow serve to visually summarize the key aspects of this compound's action and analysis.

References

Application Notes and Protocols for Measuring Elaiophylin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elaiophylin, a macrodiolide antibiotic, has emerged as a potent anti-tumor agent that induces apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for in vitro assays to quantify and characterize this compound-induced apoptosis, enabling researchers to investigate its mechanism of action and potential therapeutic applications.

Key In Vitro Apoptosis Assays

Several key assays are utilized to measure the different stages of apoptosis induced by this compound. These include the detection of early apoptotic events such as phosphatidylserine (PS) externalization, monitoring mitochondrial integrity, and measuring the activity of key executioner caspases.

Summary of Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the effective concentrations of this compound and its impact on apoptosis in various cancer cell lines.

Cell LineCancer TypeThis compound ConcentrationAssayKey FindingsReference
A549Lung Adenocarcinoma0.25 µM, 0.5 µMAnnexin V/PI StainingDose-dependent increase in apoptotic cells.[2]
SKOV3, A2780Ovarian Cancer0.5 µMWestern BlotActivation of cleaved Caspase-9 and PARP1.[1]
22Rv1, C4-2BProstate CancerNot specified (nanomolar conc.)Caspase-Glo 3/7 AssayStrong induction of apoptosis.[3]
BxPC-3, PANC-1Pancreatic Cancer7.8 nM - 1000 nMCCK-8 Assay, Annexin V/PI StainingSignificant inhibition of proliferation and induction of apoptosis.[4][5]
U266, RPMI8226Multiple Myeloma1.0 µMFACS analysisInduction of ER stress-mediated apoptosis.[6]

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)[7]

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 × 10⁶ cells in a T25 culture flask and allow them to adhere overnight.[8] Treat cells with the desired concentrations of this compound (e.g., 0.25 µM, 0.5 µM) or vehicle control (DMSO) for the indicated time (e.g., 24 hours).[2]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[8]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][11]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells seed->harvest wash1 Wash with PBS (x2) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][12]

Principle: The assay utilizes a luminogenic caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase ("aminoluciferin") and generating a "glow-type" luminescent signal that is proportional to caspase activity.[3]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)[3]

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a luminometer.[12]

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[13] This can be measured using cationic dyes like JC-1 or Rhodamine 123.[14][15]

Principle (using JC-1): JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, forming "J-aggregates" that emit red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[15]

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit[15]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Staining: Remove the culture medium and wash the cells with PBS. Add the JC-1 staining solution and incubate at 37°C for 20 minutes.

  • Washing: Remove the staining solution and wash the cells twice with assay buffer.

  • Analysis: Analyze the cells using a fluorescence microscope (red fluorescence for healthy cells, green for apoptotic) or a flow cytometer to quantify the red/green fluorescence ratio.[15]

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[16][17][18]

Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.[16]

Materials:

  • Cytochrome c Releasing Apoptosis Assay Kit (e.g., Abcam ab65311)[16]

  • Dounce homogenizer

  • Reagents for SDS-PAGE and Western blotting

  • Anti-cytochrome c antibody[16]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest.

  • Cell Fractionation:

    • Resuspend cells in cytosol extraction buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.[16]

    • Centrifuge to pellet intact cells and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondria.[16]

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-cytochrome c antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) pathway and endoplasmic reticulum (ER) stress.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[14] This triggers the release of cytochrome c from the mitochondria into the cytosol.[16][17] In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][17] The process is also regulated by Bcl-2 family proteins, with this compound shown to downregulate the anti-apoptotic protein survivin (BIRC5).[1]

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2_family Bcl-2 Family (e.g., Survivin ↓) This compound->Bcl2_family Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ↓ MMP Bcl2_family->Mitochondria regulates Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

ER Stress-Mediated Apoptosis Pathway

In some cancer cells, such as multiple myeloma, this compound induces apoptosis through endoplasmic reticulum (ER) stress.[6] This involves the activation of the PERK/ATF4/CHOP pathway, leading to the upregulation of pro-apoptotic proteins and subsequent cell death, as evidenced by the cleavage of PARP and caspase-3.[6]

G This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER ER_Stress ER Stress ER->ER_Stress PERK PERK ER_Stress->PERK activates ATF4 ATF4 PERK->ATF4 activates CHOP CHOP ATF4->CHOP upregulates Caspase3_PARP Cleaved Caspase-3 Cleaved PARP CHOP->Caspase3_PARP leads to Apoptosis Apoptosis Caspase3_PARP->Apoptosis

Caption: this compound-induced ER stress-mediated apoptosis.

Inhibition of Wnt/β-Catenin Signaling Pathway

In pancreatic cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4][19] This inhibition contributes to its anti-tumor effects, including the induction of apoptosis.[4]

G This compound This compound Wnt_pathway Wnt/β-Catenin Pathway This compound->Wnt_pathway Proliferation Cell Proliferation Wnt_pathway->Proliferation Survival Cell Survival Wnt_pathway->Survival Apoptosis Apoptosis Wnt_pathway->Apoptosis inhibits

References

Application Notes and Protocols: Investigating the Synergistic Effects of Elaiophylin and Cisplatin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the synergistic anticancer effects of Elaiophylin in combination with cisplatin in vitro. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle progression, which are critical for characterizing the combined therapeutic potential of these agents.

Data Presentation

The synergistic effect of combining this compound with cisplatin can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin

Cell LineCompoundIC50 (nM)
Ovarian Cancer (SKOV3)This compoundData not available
CisplatinData not available
Lung Adenocarcinoma (A549)This compound248.8[1]
CisplatinData not available
Pancreatic Cancer (BxPC-3)This compound452.8[2]
CisplatinData not available
Pancreatic Cancer (PANC-1)This compound467.7[2]
CisplatinData not available

Note: Specific IC50 values for cisplatin and for the combination in all cell lines would need to be determined experimentally.

Table 2: Combination Index (CI) for this compound and Cisplatin

Cell LineCombination Ratio (this compound:Cisplatin)Fraction Affected (Fa)Combination Index (CI)Interpretation
Ovarian Cancer (SKOV3)To be determined0.5Synergistic[3]Synergy
Ovarian Cancer (A2780)To be determined0.5Synergistic[3]Synergy

Note: The synergistic effect has been observed, but specific CI values from literature are not available and would require experimental determination.

Table 3: Apoptosis and Cell Cycle Analysis Following Combination Treatment

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Ovarian Cancer (SKOV3)ControlTo be determinedTo be determined
This compoundTo be determinedTo be determined
CisplatinTo be determinedTo be determined
CombinationIncreased[3]To be determined

Note: Qualitative increases in apoptosis are reported. Quantitative data requires experimental determination.

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, individually and in combination.

Materials:

  • Cancer cell lines (e.g., SKOV3, A2780)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and cisplatin in culture medium.

  • For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.

  • For combination treatment, add the drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.

  • Include untreated control wells (vehicle only, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24 hours.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

In Situ Apoptosis Detection (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, directly in cultured cells.

Materials:

  • Chamber slides or coverslips in multi-well plates

  • Treated and untreated cells

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • In Situ Cell Death Detection Kit (TUNEL)

  • Fluorescence microscope

Procedure:

  • Grow cells on chamber slides or coverslips and treat with this compound, cisplatin, or the combination for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.

  • Perform the TUNEL reaction according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP) followed by detection with a fluorescently labeled antibody.

  • Counterstain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment start Seed Cancer Cells (e.g., SKOV3, A2780) treat Treat with this compound, Cisplatin, or Combination start->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle tunel TUNEL Assay treat->tunel ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist dna_frag Assess DNA Fragmentation tunel->dna_frag ci Calculate Combination Index (CI) ic50->ci

Caption: Experimental workflow for assessing this compound and cisplatin synergy.

signaling_pathway cluster_this compound This compound cluster_cisplatin Cisplatin cluster_cellular_effects Synergistic Cellular Effects This compound This compound autophagy Autophagy Inhibition This compound->autophagy sirt1 SIRT1/Nrf2 Pathway Inhibition This compound->sirt1 apoptosis Increased Apoptosis autophagy->apoptosis Sensitizes to sirt1->apoptosis Promotes cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) dna_damage->cell_cycle_arrest

Caption: Postulated signaling pathways for this compound-cisplatin synergy.

References

Elaiophylin: A Pharmacological Tool for Probing Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin is a macrolide antibiotic that has been identified as a potent late-stage autophagy inhibitor.[1][2] Its mechanism of action involves the disruption of lysosomal function, making it a valuable pharmacological tool for studying lysosomal biology, autophagy, and their roles in various disease states, including cancer and neurodegenerative disorders.[3][4][5] this compound impairs lysosomal degradative capacity by attenuating the activity of lysosomal proteases, specifically cathepsins, and by destabilizing the lysosomal membrane.[1][2] This leads to the accumulation of autophagosomes and autophagic substrates, ultimately resulting in cell death in various cancer models.[1][3] Unlike early-stage autophagy inhibitors that block autophagosome formation, this compound allows for the fusion of autophagosomes with lysosomes but prevents the degradation of the cargo within the autolysosome.[6] These characteristics make this compound a specific tool to investigate the consequences of impaired lysosomal catabolism.

Mechanism of Action

This compound's primary effect on lysosomal function is not on the initial stages of autophagy or the fusion of autophagosomes with lysosomes. Instead, it acts at the terminal stage of the autophagic process.[6] The key aspects of its mechanism include:

  • Inhibition of Cathepsin Activity: this compound attenuates the activity of lysosomal cathepsins, such as Cathepsin B (CTSB) and Cathepsin D (CTSD).[1] This enzymatic inhibition prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagy.

  • Lysosomal Membrane Destabilization: Treatment with this compound leads to lysosomal membrane permeabilization (LMP).[1][2] This is evidenced by the release of lysosomal enzymes like CTSB and CTSD into the cytoplasm and a decrease in the fluorescence of acidotropic dyes like LysoTracker Red.[1]

  • Blockade of Autophagic Flux: By inhibiting the degradative function of lysosomes, this compound blocks the autophagic flux. This results in the accumulation of autophagosomes, which can be visualized by an increase in GFP-LC3 puncta, and an accumulation of the autophagy receptor protein SQSTM1/p62.[1][2]

  • No Effect on Autophagosome-Lysosome Fusion: Importantly, this compound does not prevent the fusion of autophagosomes with lysosomes to form autolysosomes.[6] This has been demonstrated through colocalization studies of the autophagosome marker LC3B and the lysosomal marker LAMP1.[6]

  • Minimal Impact on Lysosomal pH: Studies using acridine orange staining suggest that this compound does not significantly inhibit lysosomal acidification, a key difference from other lysosomotropic agents like chloroquine.[1]

Data Presentation

The following tables summarize quantitative data on the use of this compound in various cell lines.

Table 1: Effective Concentrations and Incubation Times of this compound for Lysosomal Function Studies

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
SKOV3 (Ovarian Cancer)Autophagic Flux (GFP-LC3 puncta)0.5 µM12 hAccumulation of GFP-LC3 puncta[1]
SKOV3 (Ovarian Cancer)Lysosomal Integrity (LysoTracker Red)0.5 µM12 hTime- and dose-dependent decrease in fluorescence[1]
SKOV3 (Ovarian Cancer)Cathepsin Release0.5 µM12 hRelease of CTSB and CTSD into the cytoplasm[1]
A549 (Lung Adenocarcinoma)Mitophagy Inhibition (PINK1/Parkin)0.5 µM24 hDecreased expression of PINK1 and Parkin[4]
A549 (Lung Adenocarcinoma)Autophagy Marker Expression (LC3B/p62)Not specified24 hIncreased levels of LC3B and SQSTM1/p62[7]
BxPC-3 (Pancreatic Cancer)Cell Viability (CCK-8)IC50: 452.8 nM24 hDose-dependent decrease in cell viability[8]
PANC-1 (Pancreatic Cancer)Cell Viability (CCK-8)IC50: 467.7 nM24 hDose-dependent decrease in cell viability[8]
Multiple Myeloma Cell LinesCell Viability0 - 1.5 µM24 h and 48 hInhibition of cell viability[9]

Experimental Protocols

Detailed methodologies for key experiments to probe lysosomal function using this compound are provided below.

Protocol 1: Assessment of Autophagic Flux by Monitoring GFP-LC3 Puncta

This protocol is used to visualize the accumulation of autophagosomes following this compound treatment.

Materials:

  • Cells stably or transiently expressing GFP-LC3

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chloroquine (CQ) as a positive control (stock solution in water)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed GFP-LC3 expressing cells onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 0.5 µM) for the desired time (e.g., 12 hours). Include a vehicle control (DMSO) and a positive control (e.g., 25 µM CQ).

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta in this compound-treated cells compared to the control indicates autophagosome accumulation and a block in autophagic flux.

Protocol 2: Analysis of Lysosomal Integrity using LysoTracker Red Staining

This protocol assesses the effect of this compound on the integrity of acidic lysosomal compartments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LysoTracker Red DND-99 (stock solution in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a glass-bottom dish or a multi-well plate suitable for fluorescence imaging.

  • Treat the cells with various concentrations of this compound for different time points.

  • Thirty minutes before the end of the treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

  • Incubate the cells for 30 minutes at 37°C.

  • Replace the medium with pre-warmed live-cell imaging medium.

  • Immediately acquire images using a fluorescence microscope with the appropriate filter set for red fluorescence.

  • Quantify the fluorescence intensity. A decrease in LysoTracker Red fluorescence indicates a loss of lysosomal acidity and/or membrane integrity.

Protocol 3: Immunofluorescence for Cathepsin B/D Release

This protocol visualizes the translocation of lysosomal cathepsins into the cytoplasm, indicating lysosomal membrane permeabilization.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • PFA for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against Cathepsin B or Cathepsin D

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound as described in Protocol 1.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against Cathepsin B or D overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount with DAPI-containing mounting medium.

  • Observe the subcellular localization of the cathepsins. A diffuse cytoplasmic staining in treated cells, as opposed to punctate lysosomal staining in control cells, indicates release from the lysosome.

Visualizations

Elaiophylin_Mechanism_of_Action cluster_autophagy Autophagic Pathway cluster_lysosome_effects This compound's Effects on the Lysosome Autophagosome Autophagosome (LC3-II Positive) Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Autophagic_Flux Autophagic Flux Autolysosome->Autophagic_Flux Blockade This compound This compound Cathepsin_Activity Cathepsin Activity (e.g., CTSB, CTSD) This compound->Cathepsin_Activity Inhibits LMP Lysosomal Membrane Permeabilization (LMP) This compound->LMP Induces Cathepsin_Activity->Autophagic_Flux Inhibition leads to LMP->Autophagic_Flux Contributes to

Caption: Mechanism of this compound on Lysosomal Function.

Experimental_Workflow_Autophagic_Flux start Start: GFP-LC3 Expressing Cells treatment Treatment: - Vehicle (DMSO) - this compound - Positive Control (e.g., CQ) start->treatment fixation Fixation & Permeabilization treatment->fixation staining DAPI Staining fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantification of GFP-LC3 Puncta imaging->analysis

Caption: Workflow for Assessing Autophagic Flux.

Signaling_Pathways This compound This compound Lysosome Lysosome This compound->Lysosome Targets Autophagy_Inhibition Late-Stage Autophagy Inhibition Lysosome->Autophagy_Inhibition Dysfunction leads to Cell_Death Cell Death (Apoptosis) Autophagy_Inhibition->Cell_Death ER_Stress Endoplasmic Reticulum (ER) Stress Autophagy_Inhibition->ER_Stress Induces SIRT1_Nrf2 SIRT1/Nrf2 Pathway (Inhibition) Autophagy_Inhibition->SIRT1_Nrf2 Impacts Wnt_BetaCatenin Wnt/β-Catenin Pathway (Inhibition) Autophagy_Inhibition->Wnt_BetaCatenin Impacts ER_Stress->Cell_Death Contributes to SIRT1_Nrf2->Cell_Death Contributes to Wnt_BetaCatenin->Cell_Death Contributes to

Caption: this compound's Impact on Cellular Signaling.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Elaiophylin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elaiophylin. Our goal is to help you overcome challenges related to its low aqueous solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10-20 mM in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to the final volume of your culture medium.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.

  • Vortexing/Sonication: After adding the this compound solution to the medium, vortex the solution gently or sonicate it briefly to aid in dissolution.[3]

  • Use of a Carrier Protein: Including a carrier protein like bovine serum albumin (BSA) in your assay medium can help to keep hydrophobic compounds in solution.

Q3: What are some alternative methods to improve the aqueous solubility of this compound for my cell-based assays?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased water solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity in cell culture.[7][8]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state.[9][10][11] When introduced to an aqueous environment, the polymer dissolves and releases the drug as fine particles, enhancing its dissolution rate.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and cellular uptake.[12][13] Polymeric nanoparticles, such as those made from PLGA, are a common choice for drug delivery applications.[14]

Q4: Are the solubilizing agents themselves toxic to cells?

A4: Yes, some solubilizing agents can exhibit cytotoxicity at certain concentrations. It is crucial to determine the non-toxic concentration of any excipient in your specific cell line.

  • DMSO: Generally considered safe for most cell lines at concentrations below 0.5%. However, sensitivity can vary, so it is recommended to perform a dose-response experiment for your cells.[1][15]

  • Cyclodextrins: The toxicity of cyclodextrins varies depending on the type and concentration. Hydroxypropylated derivatives are generally considered safer than their parent forms.[7][8][16][17] For example, one study found that in Calu-3 cells, γ-CD, hydroxypropyl-β-CD, and hydroxypropyl-α-CD were the safest among those tested.[7]

  • Other Solvents: Solvents like ethanol and methanol can also be used but may exhibit higher toxicity than DMSO at similar concentrations.[1][15] Acetone is generally more toxic and should be used with caution.[15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Cell Culture Medium Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility.Perform a stepwise dilution of the DMSO stock solution into pre-warmed medium. Ensure gentle mixing. Consider using a carrier protein like BSA in the medium.
Inconsistent Assay Results Incomplete dissolution of this compound leading to variable effective concentrations. Degradation of this compound in stock solution.Prepare fresh dilutions for each experiment from a frozen stock. Visually inspect for any precipitation before adding to cells. Consider using a solubility-enhanced formulation.
High Background Toxicity in Control Wells The concentration of the solvent (e.g., DMSO) is too high. The solubilizing agent (e.g., cyclodextrin) is cytotoxic at the concentration used.Perform a dose-response curve for the vehicle control to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is consistent across all wells, including controls.
Low Potency of this compound Poor bioavailability in the in vitro system due to low solubility.Employ a solubility enhancement technique such as cyclodextrin complexation, solid dispersion, or nanoparticle formulation to increase the concentration of dissolved this compound.

Quantitative Data on Solubility Enhancement (Illustrative Examples)

Disclaimer: The following tables provide illustrative examples of the potential solubility enhancement for a hydrophobic compound like this compound based on general principles. Specific experimental validation for this compound is required.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)
Water< 0.01
Ethanol1 - 5
Methanol0.5 - 2
Acetone5 - 10
DMSO> 50

Table 2: Illustrative Example of this compound Solubility Enhancement with Cyclodextrins

FormulationThis compound:Cyclodextrin Molar RatioApparent Aqueous Solubility (µg/mL)Fold Increase
This compound alone-~1-
This compound + HP-β-CD1:1~5050
This compound + HP-β-CD1:2~120120

Table 3: Illustrative Example of this compound Dissolution Enhancement with Solid Dispersion

FormulationPolymer CarrierDrug:Carrier Ratio% Drug Dissolved in 60 min
Pure this compound--< 5%
Solid DispersionPVP K301:5> 70%
Solid DispersionSoluplus®1:5> 85%

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh the appropriate amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve the desired molar ratio (e.g., 1:1).

  • Place the HP-β-CD in a mortar and add a small amount of a 1:1 ethanol:water mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating for 30-45 minutes.

  • Dry the resulting paste in an oven at 50°C for 24 hours.

  • Pulverize the dried complex into a fine powder using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure uniformity.

  • The resulting powder can be dissolved in an aqueous buffer or cell culture medium for use in assays.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or Soluplus®) in a suitable organic solvent (e.g., methanol or acetone) in the desired ratio (e.g., 1:5 w/w).

  • Ensure complete dissolution of both components by stirring or sonication.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film and pulverize it into a fine powder.

  • The resulting powder can be used to prepare aqueous solutions for cell-based assays.

Protocol 3: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method - Illustrative)
  • Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone to form the organic phase.

  • Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Inject the organic phase rapidly into the aqueous phase under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Allow the organic solvent to evaporate by stirring the suspension at room temperature for several hours.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess stabilizer and unencapsulated drug.

  • Resuspend the nanoparticle pellet in an appropriate buffer or cell culture medium for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Elaiophylin_Solubilization_Workflow cluster_preparation Preparation of this compound cluster_methods Solubility Enhancement Techniques cluster_assay Cell-Based Assay Elaiophylin_Powder This compound Powder Solubilization Solubilization Method Elaiophylin_Powder->Solubilization DMSO_Stock DMSO Stock Solution Solubilization->DMSO_Stock Direct Dissolution Cyclodextrin_Complex Cyclodextrin Complex Solubilization->Cyclodextrin_Complex Complexation Solid_Dispersion Solid Dispersion Solubilization->Solid_Dispersion Dispersion Nanoparticles Nanoparticles Solubilization->Nanoparticles Encapsulation Cell_Culture Cell Culture Medium DMSO_Stock->Cell_Culture Cyclodextrin_Complex->Cell_Culture Solid_Dispersion->Cell_Culture Nanoparticles->Cell_Culture Assay Perform Assay (e.g., CCK-8, Migration) Cell_Culture->Assay

Figure 1. Workflow for preparing this compound for cell-based assays.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation Beta_Catenin_N β-Catenin This compound This compound This compound->Destruction_Complex Modulates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Beta_Catenin_N->TCF_LEF Activates SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_N Nrf2 Nrf2->Nrf2_N Translocation SIRT1 SIRT1 SIRT1->Nrf2_N Deacetylation (Activation) ARE ARE (Antioxidant Response Element) Nrf2_N->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound This compound->SIRT1 Inhibits

References

Challenges and strategies in the total chemical synthesis of Elaiophylin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Total Chemical Synthesis of Elaiophylin

Welcome to the technical support center for the total chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this C2-symmetric macrodiolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the total synthesis of this compound, with a focus on stereocontrol, macrolactonization, and glycosylation.

I. Stereocontrol in Polypropionate Chain Synthesis

Q1: My stereocontrolled aldol reaction for the synthesis of the C1-C15 fragment is showing low diastereoselectivity. What are the critical parameters to control?

A1: Achieving high diastereoselectivity in the aldol reactions required for the this compound fragments is crucial. The stereochemical outcome is highly dependent on the enolate geometry (E/Z) and the nature of the chiral auxiliary or catalyst.

  • Enolate Formation: The choice of base and conditions for enolate formation is paramount. For boron enolates, the combination of dicyclohexylboron chloride ((c-Hex)₂BCl) and a tertiary amine like triethylamine (Et₃N) is often used to favor the formation of the Z-enolate, which typically leads to the desired syn-aldol adduct.

  • Reaction Temperature: Aldol reactions are often performed at low temperatures (-78 °C) to enhance stereoselectivity by minimizing competing transition states.

  • Lewis Acid: The choice of boron ligand can influence selectivity. Ensure the purity and reactivity of your boron reagent.

  • Substrate Control: When coupling complex fragments, inherent facial bias in the aldehyde or ketone can either enhance or diminish the desired stereoselectivity (matched vs. mismatched pairing). It may be necessary to reconsider the fragment coupling strategy if poor selectivity is observed.

Q2: I am observing epimerization at the α-carbon of my ketone or aldehyde fragment during workup or purification. How can I prevent this?

A2: Epimerization is a common issue, particularly with base-sensitive stereocenters.

  • Mild Workup: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for the reaction quench and workup to avoid exposure to acidic or basic conditions.

  • Purification: Chromatography on silica gel can sometimes cause epimerization. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or alternative purification methods like crystallization if possible.

  • Protecting Groups: Ensure that the protecting groups used are stable to the reaction and purification conditions.

II. Macrodilactone Formation

Q3: The yield of my macrodilactonization is low, and I am isolating significant amounts of intermolecular dimerization products. How can I favor the intramolecular cyclization?

A3: The formation of the 16-membered macrodiolide ring is a challenging step. Favoring intramolecular cyclization over intermolecular polymerization requires specific reaction conditions.

  • High Dilution: The most critical factor is to perform the reaction under high-dilution conditions (typically ≤ 0.001 M). This can be achieved by the slow addition of the seco-acid precursor via a syringe pump to a large volume of solvent.

  • Choice of Cyclization Method: Several macrolactonization protocols can be employed. The Yamaguchi esterification followed by proton-mediated cyclization is a common and effective method. Other methods like the Mitsunobu reaction or the use of coupling reagents like DCC/DMAP can also be effective.

  • Solvent: The choice of solvent can influence the conformation of the precursor, favoring cyclization. Toluene or benzene are often used for Yamaguchi lactonizations.

Q4: I am attempting a Stille cyclodimerization to form the macrocycle, but the reaction is sluggish or gives a low yield. What are the key parameters?

A4: The Paterson group's synthesis of the related Elaiolide utilized a copper(I)-promoted Stille cyclodimerization.[1]

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., copper(I) thiophene-2-carboxylate) is crucial for this transformation.

  • Solvent and Temperature: The reaction is typically performed in a non-polar solvent like toluene or THF at elevated temperatures.

  • Purity of Precursor: The vinyl stannane precursor must be of high purity, as impurities can poison the catalyst.

III. Glycosylation with 2-Deoxy-L-fucose

Q5: The glycosylation of the this compound aglycone with the 2-deoxy-L-fucose donor is proceeding with low yield and/or poor α-selectivity. What strategies can I employ to improve this step?

A5: Glycosylation with 2-deoxy sugars is notoriously difficult due to the absence of a participating group at the C2 position, which often leads to mixtures of anomers.

  • Glycosyl Donor: The choice of the glycosyl donor is critical. Glycosyl halides (e.g., bromides or iodides) or thioglycosides are commonly used. The preparation and stability of the donor are key. For instance, glycosyl bromides can be unstable and may need to be generated in situ.

  • Promoter: The promoter system must be carefully selected. For glycosyl bromides, silver salts like silver triflate (AgOTf) are often used. For thioglycosides, promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid (e.g., TfOH or TMSOTf) are effective.

  • Solvent Effects: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of the α-anomer through an SN2-like displacement of an initially formed β-triflate intermediate.

  • Protecting Groups on Donor: The protecting groups on the glycosyl donor can affect its reactivity. Electron-withdrawing groups (e.g., esters) can "disarm" the donor, making it less reactive, while electron-donating groups (e.g., ethers) can "arm" it.

Q6: I am struggling with the synthesis of the 2-deoxy-L-fucose glycosyl donor. Are there reliable methods?

A6: The synthesis of 2-deoxy-L-fucose itself can be challenging. A common starting material is L-rhamnose. The deoxygenation at C2 can be achieved through various methods, such as a Barton-McCombie deoxygenation of a C2-thiocarbonyl derivative. Once the 2-deoxy-L-fucose is obtained, it can be converted to a suitable glycosyl donor (e.g., a thioglycoside or a glycosyl acetate precursor for the halide) using standard procedures.

Quantitative Data Summary

The following tables summarize key quantitative data from the total synthesis of this compound by the Kinoshita group, providing a benchmark for comparison.

Table 1: Key Fragment Synthesis and Coupling

Step Reactants Conditions Yield (%) Diastereoselectivity
Aldol Coupling Glycosylated Ketone & Macrocyclic Dialdehyde LiN(TMS)₂, THF, -78 °C 69 1:1 mixture of diastereomers
Oxidation Diol from Aldol Dess-Martin Periodinane, CH₂Cl₂ 95 N/A

| Reduction | Diketone from Oxidation | L-Selectride®, THF, -78 °C | 88 | >95:5 |

Table 2: Macrodilactone Formation

Precursor Method Conditions Yield (%)

| Seco-acid | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | 65 |

Table 3: Glycosylation

Glycosyl Donor Acceptor Promoter/Conditions Yield (%) Anomeric Ratio (α:β)

| 2-deoxy-L-fucopyranosyl bromide | Aglycone fragment | Ag₂O, CaSO₄, CH₂Cl₂ | 70 | α-only |

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Coupling (Kinoshita Synthesis)
  • Preparation: A solution of the glycosylated ketone fragment (1.0 equiv) in anhydrous THF (0.05 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • Enolate Formation: The solution is cooled to -78 °C, and a freshly prepared solution of lithium hexamethyldisilazide (LiN(TMS)₂) (1.1 equiv) in THF is added dropwise over 10 minutes. The mixture is stirred at -78 °C for 1 hour.

  • Aldol Addition: A solution of the macrocyclic dialdehyde (0.5 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Quench and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the diastereomeric aldol adducts.

Protocol 2: Yamaguchi Macrolactonization
  • Esterification: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.1 M) is added triethylamine (3.0 equiv). The solution is stirred for 10 minutes at room temperature, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added. The mixture is stirred for 2 hours.

  • Cyclization: The reaction mixture is filtered to remove triethylamine hydrochloride and the filtrate is diluted with a large volume of anhydrous toluene to achieve a final concentration of ~0.001 M. This solution is added dropwise via a syringe pump over 12 hours to a solution of 4-dimethylaminopyridine (DMAP) (10 equiv) in anhydrous toluene at 80 °C.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 80 °C. The mixture is then cooled to room temperature, washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude macrolactone is purified by column chromatography.

Protocol 3: Glycosylation with 2-deoxy-L-fucopyranosyl Bromide
  • Preparation of Donor: The 2-deoxy-L-fucopyranosyl acetate precursor is dissolved in a minimal amount of a solution of HBr in acetic acid (33 wt%) at 0 °C. The reaction is monitored by TLC until the starting material is consumed. The mixture is then diluted with dichloromethane and washed carefully with ice-cold saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude glycosyl bromide, which is used immediately without further purification.

  • Glycosylation: The aglycone fragment (1.0 equiv) is dissolved in anhydrous dichloromethane containing powdered 4 Å molecular sieves. Silver(I) oxide (Ag₂O) (2.0 equiv) and anhydrous calcium sulfate (CaSO₄) are added, and the suspension is stirred in the dark for 1 hour. A solution of the freshly prepared glycosyl bromide (1.5 equiv) in anhydrous dichloromethane is then added dropwise at 0 °C.

  • Reaction Monitoring and Workup: The reaction is stirred in the dark at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The residue is purified by silica gel chromatography to yield the α-glycoside.

Visualizations

G cluster_retro Retrosynthetic Analysis of this compound This compound This compound (1) Aglycone This compound Aglycone This compound->Aglycone Glycosylation DeoxyFucose 2-Deoxy-L-fucose Donor This compound->DeoxyFucose Glycosylation SecoAcid Seco-Acid Aglycone->SecoAcid Macrolactonization GlycosylatedKetone Glycosylated Ketone Fragment SecoAcid->GlycosylatedKetone Aldol Coupling MacrocyclicDialdehyde Macrocyclic Dialdehyde SecoAcid->MacrocyclicDialdehyde Aldol Coupling GlycosylatedKetone->DeoxyFucose Glycosylation Monomer2 Glycosyl Acceptor Ketone GlycosylatedKetone->Monomer2 Glycosylation Monomer1 C2-Symmetric Monomer MacrocyclicDialdehyde->Monomer1 Dimerization G cluster_workflow Troubleshooting Workflow: Low Glycosylation Yield Start Low Glycosylation Yield CheckDonor Check Glycosyl Donor Stability and Purity Start->CheckDonor PrepareFresh Prepare Donor Freshly / Re-purify CheckDonor->PrepareFresh Impure/Degraded CheckPromoter Evaluate Promoter System CheckDonor->CheckPromoter Pure & Stable PrepareFresh->CheckPromoter ChangePromoter Try Alternative Promoter (e.g., NIS/TfOH) CheckPromoter->ChangePromoter Ineffective CheckConditions Optimize Reaction Conditions CheckPromoter->CheckConditions Effective ChangePromoter->CheckConditions VarySolventTemp Vary Solvent and Temperature CheckConditions->VarySolventTemp Suboptimal CheckAcceptor Check Acceptor Reactivity CheckConditions->CheckAcceptor Optimal VarySolventTemp->CheckAcceptor ModifyProtectingGroups Modify Protecting Groups on Acceptor CheckAcceptor->ModifyProtectingGroups Sterically Hindered Success Improved Yield CheckAcceptor->Success Reactive ModifyProtectingGroups->Success G cluster_synthesis Key Bond Formations in this compound Synthesis Fragments Glycosylated Ketone Macrocyclic Dialdehyde Aldol Aldol Coupling Fragments:f0->Aldol Fragments:f1->Aldol SecoAcid Seco-Acid Aldol->SecoAcid C-C bond Macrolactonization Macrolactonization SecoAcid->Macrolactonization Aglycone This compound Aglycone Macrolactonization->Aglycone Ester bond Glycosylation Glycosylation Aglycone->Glycosylation This compound This compound Glycosylation->this compound Glycosidic bond

References

Overcoming limitations of Elaiophylin in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elaiophylin in preclinical animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a C2-symmetrically glycosylated 16-membered macrodiolide antibiotic isolated from Streptomyces melanosporus.[1] Its primary anticancer mechanism of action is the inhibition of autophagy at a late stage.[1][2] this compound blocks autophagic flux by impairing the maturation of lysosomal cathepsins, which leads to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[1][2] This ultimately induces apoptotic cell death in cancer cells.[1] More recent studies have revealed that this compound can also induce paraptosis by hyperactivating the MAPK signaling pathway and can inhibit the Wnt/β-Catenin signaling pathway.[3][4]

2. What are the known anti-tumor effects of this compound in preclinical models?

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including:

  • Ovarian Cancer: As a single agent, this compound suppresses tumor growth in orthotopic ovarian cancer models and can sensitize tumors to cisplatin.[2]

  • Lung Adenocarcinoma: It has been shown to inhibit tumorigenesis in human lung adenocarcinoma xenograft models by suppressing mitophagy.[1]

  • Pancreatic Cancer: this compound elicits anti-tumor responses by inducing apoptosis and inhibiting proliferation, migration, invasion, and angiogenesis in pancreatic cancer cells.[3][5]

  • Multiple Myeloma: It shows anti-myeloma activity by inducing apoptosis and proliferation arrest, even in cells with mutant TP53.[6]

3. What is the typical dose range for this compound in mouse models?

The effective therapeutic dose of this compound administered via intraperitoneal (i.p.) injection in mice is generally in the range of 1-2 mg/kg.[1][2] Doses in this range have been shown to significantly suppress tumor growth without causing overt toxicity.[1][2]

4. What are the known toxicities and limitations of this compound in preclinical studies?

The primary limitations and observed toxicities of this compound in preclinical models include:

  • Narrow Therapeutic Window: While effective at lower doses, higher doses of this compound can lead to significant toxicity.[2][3] For instance, daily administration of 8 mg/kg in mice resulted in weight loss, lethargy, arched backs, and bowel obstruction.[2]

  • Paneth Cell Dysfunction: High doses (8 mg/kg) have been observed to cause dysfunction of Paneth cells in the intestine.[2]

  • Poor Solubility: this compound is poorly soluble in aqueous solutions, which presents a challenge for formulation and in vivo administration.[7][8]

  • Limited Oral Bioavailability: As a macrocyclic compound, this compound is expected to have low oral bioavailability, though specific data is limited. This necessitates parenteral administration in most preclinical studies.

  • Effects on Normal Cells: Some studies have noted that this compound can affect normal cells at concentrations similar to those that are effective against cancer cells, highlighting the narrow therapeutic window.[3]

5. How can I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Here are two potential formulation protocols:

  • Protocol 1 (Suspension):

    • Dissolve this compound in 10% DMSO.

    • Add 40% PEG300.

    • Add 5% Tween-80.

    • Bring to the final volume with 45% saline.

    • Use sonication to aid in creating a uniform suspension. This formulation can be used for oral or intraperitoneal injection.[9]

  • Protocol 2 (Clear Solution):

    • Dissolve this compound in 10% DMSO.

    • Bring to the final volume with 90% Corn Oil. This should yield a clear solution suitable for injection.[9]

Note: Always prepare fresh solutions for administration and observe for any precipitation. Equilibrate solutions to room temperature before use.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent anti-tumor effects in vivo 1. Poor drug formulation: this compound may be precipitating out of solution, leading to inaccurate dosing. 2. Variability in tumor models: Different tumor models may have varying sensitivity to this compound. 3. Drug instability: The prepared formulation may not be stable over time.1. Ensure the formulation is prepared correctly and consistently. Use sonication as needed to ensure a uniform suspension. Visually inspect the solution for any precipitation before each injection. 2. Characterize the in vitro sensitivity of your cell line to this compound before starting in vivo studies. 3. Always prepare fresh dosing solutions on the day of administration.[10]
Signs of toxicity in animal models (e.g., weight loss, lethargy) 1. Dose is too high: You may be exceeding the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. 3. Frequent dosing schedule: The dosing schedule may not allow for adequate recovery between treatments.1. Reduce the dose of this compound. Studies have shown efficacy at 1-2 mg/kg with minimal toxicity.[1][2] 2. Run a vehicle-only control group to assess for any toxicity related to the formulation itself. 3. Consider a less frequent dosing schedule, such as every other day, which has been shown to be well-tolerated.[2]
Difficulty dissolving this compound Inherent poor solubility: this compound is a lipophilic macrocycle with low aqueous solubility.[7][8]1. Use a co-solvent system as described in the FAQ section (e.g., DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil).[9] 2. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation.[9]
Unexpected lack of effect on autophagy markers (LC3-II, p62) 1. Incorrect timing of analysis: Autophagy is a dynamic process, and changes in markers can be transient. 2. Insufficient drug concentration: The concentration of this compound reaching the target cells may be too low. 3. Cell line resistance: The specific cell line may be resistant to this compound-induced autophagy inhibition.1. Perform a time-course experiment to determine the optimal time point for observing changes in autophagy markers. 2. Confirm the in vitro IC50 for your cell line and ensure that the in vivo dosing is sufficient to achieve a comparable exposure. 3. Verify the expression of key autophagy-related proteins in your cell line.

Data Summary Tables

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Adenocarcinoma248.8[1]
BxPC-3Pancreatic Cancer452.8[3][5]
PANC-1Pancreatic Cancer467.7[3][5]
SKOV3Ovarian CancerVaries with hypoxia[2]
A2780Ovarian CancerNot specified[9]

Table 2: In Vivo Efficacy and Dosing of this compound in Mouse Models

Cancer ModelAnimal ModelDose and RouteTreatment ScheduleKey FindingsReference
Ovarian Cancer (SKOV3 xenograft)Athymic mice1-2 mg/kg, i.p.Every 2 daysSignificant tumor growth suppression[2]
Ovarian Cancer (SKOV3 orthotopic)Athymic mice2 mg/kg, i.p.Not specifiedSignificant anti-tumor effect without toxicity[2]
Lung Adenocarcinoma (A549 xenograft)Nude mice2 mg/kg, i.p.Daily for 14 daysSignificant reduction in tumor volume[1]

Key Experimental Protocols

1. In Vivo Xenograft Tumor Model

This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.

  • Cell Preparation:

    • Culture cancer cells (e.g., A549, SKOV3) in their recommended complete medium.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL). Keep cells on ice.

  • Tumor Inoculation:

    • Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) using an approved anesthetic agent.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.

    • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100 mm³).

  • Treatment and Monitoring:

    • Prepare the this compound formulation as described in the FAQ section.

    • Administer this compound (e.g., 2 mg/kg) and vehicle control via intraperitoneal injection according to the planned schedule (e.g., daily or every other day).

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[1][2]

2. Western Blot for Autophagy Markers (LC3 and p62)

  • Sample Preparation:

    • Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. An accumulation of LC3-II (the lower band) and p62 is indicative of autophagy inhibition. The ratio of LC3-II to LC3-I or to the loading control is often calculated.[11][12]

3. Analysis of MAPK Pathway Activation

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the autophagy western blot, ensuring that phosphatase inhibitors are included.

  • Immunoblotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Block the membrane and then incubate with primary antibodies specific to the phosphorylated forms of MAPK pathway proteins (e.g., phospho-ERK1/2, phospho-JNK, phospho-p38).

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

  • Analysis:

    • To normalize the data, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins (e.g., total ERK1/2, total JNK, total p38).

    • An increase in the ratio of the phosphorylated protein to the total protein indicates activation of the pathway.[13][14]

Visualizations

Elaiophylin_Mechanism_of_Action cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Formation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Apoptosis Apoptosis Autolysosome->Apoptosis Inhibition leads to This compound This compound Cathepsins Lysosomal Cathepsins This compound->Cathepsins Cathepsins->Autolysosome Required for Degradation

Caption: this compound's primary mechanism: Inhibition of autophagy.

MAPK_Hyperactivation This compound This compound SHP2 SHP2 This compound->SHP2 Binds to MAPK_Pathway MAPK Pathway (e.g., ERK) SHP2->MAPK_Pathway Activates Paraptosis Paraptosis (ER Stress-induced Cell Death) MAPK_Pathway->Paraptosis Hyperactivation leads to

Caption: this compound's alternative mechanism: MAPK hyperactivation.

Experimental_Workflow start Start: Tumor Cell Culture inoculation Subcutaneous Inoculation in Mice start->inoculation tumor_growth Tumor Growth (to ~100 mm³) inoculation->tumor_growth treatment Treatment Initiation: This compound vs. Vehicle tumor_growth->treatment monitoring Monitoring: Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision monitoring->endpoint analysis Biochemical Analysis (Western Blot, IHC) endpoint->analysis

References

Strategies to enhance the bioavailability of Elaiophylin for systemic delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elaiophylin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the systemic bioavailability of this promising, but poorly soluble, macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving systemic delivery of this compound?

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 1025.27 g/mol [3]
Appearance White to off-white solid[1]
Solubility in DMSO 20 mg/mL (requires sonication and warming)[1][2]
Solubility in Ethanol 1 mg/mL (requires sonication)[2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1]

Q3: Which formulation strategies show the most promise for enhancing this compound's bioavailability?

A3: For poorly soluble compounds like this compound, several advanced formulation strategies can be explored. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[5][6]

  • Nanoparticle Formulations: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution.[7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8][9]

  • Liposomes: Encapsulating this compound within liposomes can improve its solubility and modify its pharmacokinetic profile.[10]

Q4: Are there any established in vivo administration routes for this compound?

A4: In preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection.[11] Formulations for i.p. administration have been prepared using vehicles such as DMSO, PEG300, Tween-80, and saline to create a suspended solution, or DMSO and corn oil for a clear solution.[1] These routes bypass oral absorption challenges and are suitable for initial efficacy studies.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Raw this compound

Problem: You are observing a very slow and incomplete dissolution of this compound powder in aqueous buffers during in vitro assays.

Possible Causes & Solutions:

CauseSolution
Inherent low aqueous solubility. This compound is known to be poorly soluble in water. Consider using a vehicle containing co-solvents like DMSO, PEG300, or ethanol for your experiments, but be mindful of their potential effects on the biological system you are studying.[1][2] For oral formulations, strategies like solid dispersions or nanoparticle formulations are necessary.[7][8]
Particle aggregation. The hydrophobic nature of this compound can lead to particle aggregation. Sonication can help to break up aggregates and improve dispersion.[1]
Issue 2: Inconsistent Results in Permeability Assays

Problem: You are getting highly variable results from your in vitro permeability assays (e.g., Caco-2 or PAMPA).

Possible Causes & Solutions:

CauseSolution
Precipitation of this compound in the donor compartment. Due to its low aqueous solubility, this compound may precipitate out of the assay buffer. Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay medium. You may need to incorporate a small, non-toxic percentage of a solubilizing agent like DMSO.
Interaction with the assay membrane. The lipophilicity of this compound may cause it to non-specifically bind to the artificial membrane in PAMPA or the cell monolayer in Caco-2 assays. Ensure proper validation of your analytical method to account for any loss of compound due to binding.
Efflux transporter activity. Macrolide antibiotics can be substrates for efflux transporters like P-glycoprotein (P-gp) in Caco-2 cells. This can result in low apparent permeability in the apical-to-basolateral direction. A bidirectional permeability assay is recommended to determine the efflux ratio.[12]
Issue 3: Physical Instability of Lipid-Based Formulations (SEDDS/Liposomes)

Problem: Your SEDDS formulation is showing phase separation upon storage, or your liposomal formulation is exhibiting aggregation and drug leakage.

Possible Causes & Solutions for SEDDS:

CauseSolution
Incompatible excipients. Ensure the miscibility of the oil, surfactant, and co-solvent at the intended ratios by visual inspection after 24 hours at ambient temperature.[13]
Drug precipitation. Do not exceed 80% of the saturation concentration of this compound in the formulation to avoid crystallization during storage.[13]
Oxidative degradation of lipids. Store lipid-based formulations under nitrogen and consider adding antioxidants to prevent degradation.[13]

Possible Causes & Solutions for Liposomes:

CauseSolution
Low encapsulation efficiency. For hydrophobic drugs like this compound, passive loading during liposome formation is common. Optimize the drug-to-lipid ratio and the preparation method (e.g., thin-film hydration followed by extrusion) to improve encapsulation.
Aggregation of vesicles. The surface charge of liposomes (zeta potential) is a key factor in their stability. The inclusion of charged lipids or PEGylated lipids can prevent aggregation.
Drug leakage. The choice of lipids is crucial. Lipids with a higher phase transition temperature can create a more rigid bilayer, reducing drug leakage.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Donor Solution: Dilute the this compound stock solution in a buffer of the desired pH (e.g., pH 5.5, 6.5, 7.4 to simulate different regions of the GI tract) to the final working concentration. The final DMSO concentration should typically be less than 1%.

  • PAMPA Plate Preparation: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assay Procedure:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Add the donor solution containing this compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): Calculate the effective permeability coefficient using the appropriate formula, taking into account the surface area of the membrane and the incubation time.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This protocol outlines a basic design for evaluating the oral bioavailability of an this compound formulation.

  • Animal Model: Use male Sprague-Dawley rats (200-250 g) or a similar rodent model. Acclimatize the animals for at least one week before the study.

  • Formulation Preparation: Prepare the this compound formulation (e.g., a SEDDS or a nanoparticle suspension) at the desired concentration.

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) injection of this compound dissolved in a suitable vehicle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration, adjusted for the dose.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies raw_this compound Raw this compound formulation_strategy Select Formulation Strategy (e.g., SEDDS, Nanoparticles) raw_this compound->formulation_strategy formulation_prep Prepare Formulation formulation_strategy->formulation_prep physicochem_char Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation_prep->physicochem_char dissolution_test Dissolution Testing physicochem_char->dissolution_test permeability_assay Permeability Assay (PAMPA/Caco-2) dissolution_test->permeability_assay animal_model Rodent Model permeability_assay->animal_model dosing Oral/IV Administration animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) blood_sampling->pk_analysis troubleshooting_sedds start SEDDS Formulation Issue phase_sep Phase Separation? start->phase_sep precipitation Drug Precipitation? phase_sep->precipitation No check_miscibility Check Excipient Miscibility phase_sep->check_miscibility Yes poor_emulsification Poor Emulsification? precipitation->poor_emulsification No check_solubility Verify Drug Solubility Limit precipitation->check_solubility Yes optimize_surfactant Optimize Surfactant/Co-surfactant poor_emulsification->optimize_surfactant Yes adjust_ratios Adjust Oil/Surfactant Ratios check_miscibility->adjust_ratios reduce_drug_load Reduce Drug Loading check_solubility->reduce_drug_load increase_surfactant Increase Surfactant Concentration optimize_surfactant->increase_surfactant

References

Minimizing off-target effects of Elaiophylin in cellular experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elaiophylin, a potent late-stage autophagy inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound's primary on-target effect is the inhibition of autophagy at a late stage. It impairs autophagic flux by attenuating lysosomal cathepsin activity, leading to the accumulation of autophagosomes and SQSTM1/p62.[1][2][3] This disruption of the autophagy-lysosomal pathway is the intended mechanism for its anti-tumor and other biological activities.

Q2: What are the known off-target effects of this compound?

This compound has been reported to induce several off-target effects, particularly at higher concentrations. These include:

  • Induction of Apoptosis: this compound can trigger programmed cell death through caspase activation.[2][4]

  • Endoplasmic Reticulum (ER) Stress: It can cause an accumulation of unfolded proteins, leading to the unfolded protein response (UPR).[4]

  • Paraptosis: In some cancer cells, this compound can induce a form of non-apoptotic cell death characterized by cytoplasmic vacuolization originating from the ER.

  • MAPK Pathway Hyperactivation: this compound has been shown to directly bind to and activate SHP2, a key component of the MAPK signaling pathway, leading to its hyperactivation.[5][6]

  • Inhibition of Mitophagy: It can suppress the selective removal of damaged mitochondria.[1][7]

  • Modulation of SIRT1/Nrf2 Signaling: this compound can downregulate SIRT1 expression and deacetylase activity, which in turn affects the Nrf2 pathway.[1][7]

  • Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels.[4][8]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurately interpreting your experimental results. Here are key strategies:

  • Careful Dose Selection: Use the lowest concentration of this compound that effectively inhibits autophagy in your specific cell line. Conduct a dose-response curve to determine the optimal concentration.

  • Use of Appropriate Controls: Include both positive and negative controls in your experiments to differentiate on-target from off-target effects.

  • Genetic Approaches: Utilize techniques like CRISPR/Cas9 to knock out key genes in the off-target pathways (e.g., SHP2, key apoptosis mediators) to see if this rescues the observed phenotype.[9][10][11]

  • Orthogonal Approaches: Confirm your findings using other autophagy inhibitors with different mechanisms of action (e.g., Bafilomycin A1, Chloroquine).

  • Time-Course Experiments: Analyze the kinetics of different cellular responses. On-target effects (autophagy inhibition) should precede downstream off-target effects.

Troubleshooting Guides

Problem 1: Excessive cytotoxicity observed at concentrations intended to only inhibit autophagy.

Possible Cause: The concentration of this compound used is likely too high, leading to significant off-target effects such as apoptosis and paraptosis. The therapeutic window for this compound can be narrow, with similar effects observed in cancerous and normal cell lines at certain concentrations.[4][12]

Solutions:

  • Determine the Optimal Concentration:

    • Experiment: Perform a dose-response curve measuring both autophagy inhibition (e.g., LC3-II accumulation by Western blot) and cell viability (e.g., MTT or CCK-8 assay).[1][4][13]

    • Expected Outcome: Identify the concentration range where autophagy is significantly inhibited with minimal impact on cell viability.

  • Use a More Sensitive Cell Line:

    • Consideration: Different cell lines exhibit varying sensitivities to this compound.[1][4][13][14] Refer to the table below for reported IC50 values.

  • Shorten Treatment Duration:

    • Experiment: Conduct a time-course experiment to find the earliest time point at which autophagy inhibition is detectable, which may precede the onset of significant cytotoxicity.

Quantitative Data: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
A549Lung Adenocarcinoma248.8MTT[1]
H1975Lung Adenocarcinoma>2000MTT[1]
Calu-3Lung Adenocarcinoma~1000MTT[1]
MRC-5Normal Lung Fibroblast>2000MTT[1]
BxPC-3Pancreatic Cancer452.8CCK-8[4][15]
PANC-1Pancreatic Cancer467.7CCK-8[4][15]
SKOV3Ovarian CancerNot specifiedCCK-8[2]
A2780Ovarian CancerNot specifiedCCK-8[2]
OVCAR3Ovarian CancerNot specifiedCCK-8[2]
Problem 2: Difficulty distinguishing between apoptosis and autophagy-related cell death.

Possible Cause: this compound can induce both processes, and they can be interconnected.

Solutions:

  • Simultaneous Monitoring of Apoptosis and Autophagy Markers:

    • Experiment: Perform Western blotting for key markers of both pathways in the same cell lysates.

      • Autophagy: LC3-II, SQSTM1/p62

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Expected Outcome: Observe an increase in LC3-II and p62 at earlier time points or lower concentrations, followed by the appearance of cleaved caspase-3 and PARP at later stages or higher doses.

  • Use of Inhibitors:

    • Experiment: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in combination with this compound.

    • Expected Outcome: If cell death is reduced, it indicates a significant contribution from apoptosis.

  • Genetic Knockout:

    • Experiment: Use CRISPR/Cas9 to knock out essential apoptosis genes (e.g., BAX/BAK).

    • Expected Outcome: If these knockout cells are resistant to this compound-induced cell death, it confirms the role of apoptosis as an off-target effect.

Experimental Protocols

Protocol 1: Monitoring Autophagic Flux

Objective: To determine the concentration at which this compound inhibits autophagic flux.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, SKOV3) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0-1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a positive control for autophagy inhibition (e.g., Bafilomycin A1, 100 nM).

  • Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against LC3B and SQSTM1/p62. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities. An accumulation of LC3-II and SQSTM1/p62 indicates inhibition of autophagic flux.

Protocol 2: Assessing Apoptosis Induction

Objective: To measure the extent of apoptosis induced by this compound.

Methodology:

  • Cell Culture and Treatment: Treat cells with various concentrations of this compound as described above. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Cell Staining (Annexin V/Propidium Iodide):

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Quantify the percentage of apoptotic cells at each this compound concentration.

Visualizations

Elaiophylin_Signaling_Pathways This compound This compound Autophagy Autophagy This compound->Autophagy Inhibits (On-Target) Lysosome Lysosome This compound->Lysosome Destabilizes Apoptosis Apoptosis This compound->Apoptosis Induces (Off-Target) ER_Stress ER_Stress This compound->ER_Stress Induces (Off-Target) SIRT1_Nrf2 SIRT1_Nrf2 This compound->SIRT1_Nrf2 Inhibits (Off-Target) SHP2 SHP2 This compound->SHP2 Activates (Off-Target) Cell_Survival Cell_Survival Autophagy->Cell_Survival Promotes Cell_Death Cell_Death Apoptosis->Cell_Death Promotes ER_Stress->Cell_Death Promotes MAPK_Pathway MAPK_Pathway MAPK_Pathway->Cell_Death Promotes (Hyperactivation) SIRT1_Nrf2->Cell_Survival Promotes SHP2->MAPK_Pathway Activates Experimental_Workflow Start Start: Hypothesis (this compound effect is on-target) Dose_Response 1. Dose-Response Curve (Autophagy vs. Viability) Start->Dose_Response Optimal_Conc Determine Optimal Concentration (Max Autophagy, Min Cytotoxicity) Dose_Response->Optimal_Conc Controls 2. Use Controls (Positive/Negative for Autophagy & Off-Targets) Optimal_Conc->Controls Orthogonal 3. Orthogonal Approaches (e.g., Bafilomycin A1) Controls->Orthogonal Genetic 4. Genetic Validation (e.g., CRISPR KO of off-target genes) Orthogonal->Genetic Phenotype_Rescue Phenotype Rescued? Genetic->Phenotype_Rescue On_Target Conclusion: Effect is On-Target Phenotype_Rescue->On_Target No Off_Target Conclusion: Effect is Off-Target Phenotype_Rescue->Off_Target Yes

References

Assessing and mitigating Elaiophylin cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Elaiophylin. This resource provides troubleshooting guidance and frequently asked questions to help you assess and mitigate this compound's cytotoxic effects in non-cancerous cell lines during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxicity?

A1: this compound is primarily known as a potent late-stage autophagy inhibitor.[1][2][3] It functions by blocking autophagic flux, which leads to the accumulation of autophagosomes.[1][4] This disruption of the cellular recycling process is a key driver of its cytotoxic effects. Specifically, this compound impairs the activity of lysosomal cathepsins and destabilizes lysosomes.[1][4] In many cell types, this leads to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[5][6]

Q2: Is this compound cytotoxic to non-cancerous cell lines?

A2: this compound has demonstrated potent anti-tumor properties in various cancer cell lines.[3] However, studies have shown that it can have a minimal cytotoxic effect on certain non-cancerous cell lines. For example, one study noted a minimal effect on the human fibroblast cell line MRC-5 when compared to its potent activity against lung adenocarcinoma cells.[5] Another study reported IC50 values for normal human pancreatic ductal epithelial (HPDE) and human umbilical vein endothelial cells (HUVEC), suggesting some level of cytotoxic activity.[7] Therefore, cytotoxicity in non-cancerous cells is cell-type dependent and requires empirical evaluation.

Q3: Why am I observing high cytotoxicity in my non-cancerous control cell line?

A3: Several factors could contribute to high cytotoxicity in non-cancerous control lines. These cells might have a high basal rate of autophagy, making them particularly sensitive to autophagy inhibitors.[1] Alternatively, the specific cell line may have a low threshold for oxidative stress or mitochondrial dysfunction, which are downstream effects of this compound.[5][6] It is also crucial to verify the concentration and purity of the this compound stock and ensure the experimental conditions (e.g., cell density, incubation time) are appropriate.

Q4: What is the role of mitophagy inhibition in this compound's cytotoxicity?

A4: Mitophagy is the selective degradation of mitochondria by autophagy. This compound has been shown to inhibit mitophagy, leading to the accumulation of damaged mitochondria.[5][6][8] This inhibition contributes significantly to mitochondrial dysfunction, increased production of mitochondrial ROS, and subsequent apoptosis.[5] This mechanism is a key aspect of its anti-tumor effect in cancer cells like human lung adenocarcinoma.[3][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform, single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts.
This compound degradation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for long-term stability.[9]
Edge effects on microplates.Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Unexpectedly high cytotoxicity in non-cancerous control cells. Cell line is highly sensitive to autophagy inhibition.Reduce the concentration range of this compound being tested. Shorten the incubation time to assess early-onset cytotoxicity.
Off-target effects at high concentrations.Perform dose-response experiments to determine the lowest effective concentration.
Oxidative stress.Consider co-treatment with an antioxidant like N-Acetylcysteine (NAC) to determine if cytotoxicity is mediated by ROS.[6]
No observed cytotoxicity at expected concentrations. Cell line is resistant to this compound.Confirm the mechanism of action. Check for markers of autophagy inhibition (e.g., LC3B, SQSTM1/p62 accumulation) via Western blot or immunofluorescence to ensure the drug is engaging its target.[1][5]
Incorrect assay choice.Use an orthogonal method to confirm results. For example, if using an MTT assay (metabolic activity), confirm with an LDH assay (membrane integrity) or a caspase activation assay (apoptosis).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines as reported in the literature.

Cell LineCell TypeIC50 Value (nM)Incubation TimeReference
Cancer Cell Lines
BxPC-3Pancreatic Cancer452.824 h[7]
PANC-1Pancreatic Cancer467.724 h[7]
A549Lung AdenocarcinomaNot specified, but dose-dependent inhibition observed between 0-2000 nM24 h[5]
H1975Lung AdenocarcinomaNot specified, but dose-dependent inhibition observed between 0-2000 nM24 h[5]
Calu-3Lung AdenocarcinomaNot specified, but dose-dependent inhibition observed between 0-2000 nM24 h[5]
Non-Cancerous Cell Lines
MRC-5Human FibroblastMinimal cytotoxic effect observed24 h[5]
HPDEHuman Pancreatic Duct Epithelial> 1000 nM (Approx.)24 h[7]
HUVECHuman Umbilical Vein Endothelial> 1000 nM (Approx.)24 h[7]

Visualized Pathways and Workflows

This compound's Mechanism of Cytotoxicity

Elaiophylin_Mechanism This compound This compound Autophagy Late-Stage Autophagy / Mitophagy This compound->Autophagy Inhibits Lysosome Lysosomal Dysfunction (Cathepsin Inactivation) This compound->Lysosome Induces Mito Accumulation of Damaged Mitochondria Autophagy->Mito Blocks Degradation Apoptosis Apoptosis (Caspase Activation) Lysosome->Apoptosis ROS Increased ROS Production (Oxidative Stress) Mito->ROS ROS->Apoptosis

Caption: this compound inhibits autophagy, leading to mitochondrial dysfunction, oxidative stress, and apoptosis.

Experimental Workflow: Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Culture Non-Cancerous and Cancer Cell Lines Seed 2. Seed Cells into 96-Well Plates Culture->Seed Treat 3. Treat with Serial Dilutions of this compound Seed->Treat Incubate 4. Incubate for 24-72 hours Treat->Incubate Assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read 6. Measure Absorbance/ Fluorescence Assay->Read Analyze 7. Calculate % Viability and IC50 Values Read->Analyze

Caption: Standard workflow for evaluating this compound's cytotoxicity in cultured cells.

Troubleshooting Logic: High Cytotoxicity in Controls

Troubleshooting_Workflow rect_node Action: Lower Concentration Range Start High Cytotoxicity in Non-Cancerous Cells? rect_node->Start Check_Conc Concentration Too High? Start->Check_Conc Check_Conc->rect_node Yes Check_Time Incubation Time Too Long? Check_Conc->Check_Time No Check_Mech Mechanism Verified? Check_Time->Check_Mech No rect_node2 Action: Reduce Incubation Time Check_Time->rect_node2 Yes Result_High_Sensitivity Conclusion: Cell line is highly sensitive. Check_Mech->Result_High_Sensitivity Yes Result_Oxidative Consider Co-treatment with Antioxidant (NAC). Check_Mech->Result_Oxidative No rect_node2->Start

Caption: A logical guide for troubleshooting unexpected cytotoxicity in control cell lines.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is common to perform a 2-fold or 3-fold dilution series. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to fully dissolve the crystals. The solution should turn purple.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at 570 nm.

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Technical Support Center: Monitoring Elaiophylin-Induced Autophagosome Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately monitoring autophagosome accumulation induced by Elaiophylin, a potent late-stage autophagy inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to monitor this compound's effects on autophagy.

Problem Possible Cause Recommended Solution
No increase in LC3-II levels after this compound treatment in Western Blot. 1. Ineffective this compound Concentration: The concentration used may be too low to inhibit autophagy in the specific cell line. 2. Poor Antibody Quality: The LC3 antibody may not be sensitive enough or may not recognize the target protein effectively. 3. Incorrect Gel Electrophoresis/Transfer: Suboptimal separation of LC3-I and LC3-II or inefficient transfer to the membrane.1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 2. Validate your LC3 antibody: Use a positive control (e.g., cells treated with chloroquine or bafilomycin A1) to confirm antibody performance. 3. Optimize Western Blot protocol: Use a high-percentage (e.g., 15%) polyacrylamide gel for better separation of the low molecular weight LC3 proteins.[1] Ensure efficient transfer by using a 0.22 µm PVDF membrane and optimizing transfer time and voltage.[1]
High background or non-specific bands in LC3 Western Blot. 1. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. 2. Insufficient Washing: Inadequate washing steps can result in high background. 3. Blocking Inefficiency: The blocking agent may not be optimal for the antibody being used.1. Titrate your antibodies: Determine the optimal dilution for both primary and secondary antibodies. 2. Increase the duration and number of washes: Use a buffer like TBST or PBST and perform at least three washes of 5-10 minutes each. 3. Test different blocking buffers: Common options include 5% non-fat milk or bovine serum albumin (BSA) in TBST/PBST.
No significant increase in GFP-LC3 puncta with this compound treatment. 1. Low Transfection Efficiency: If using transient transfection, a low number of cells may be expressing the GFP-LC3 construct. 2. Photobleaching: Excessive exposure to the excitation light source can quench the GFP signal. 3. Inappropriate Imaging Threshold: The intensity threshold for identifying puncta may be set too high.1. Use a stable cell line: Generate a cell line stably expressing GFP-LC3 for more consistent results.[2] 2. Minimize light exposure: Use a minimal excitation intensity and exposure time necessary to acquire a clear image. Use an anti-fade mounting medium. 3. Set a consistent and objective threshold: Use image analysis software to quantify puncta based on size and intensity, and apply the same threshold across all images in an experiment.
Decrease in p62/SQSTM1 levels after this compound treatment. This is an unexpected result. this compound, as a late-stage autophagy inhibitor, is expected to cause an accumulation of p62/SQSTM1.[3][4] A decrease could indicate an off-target effect or experimental artifact.1. Verify this compound's effect on autophagic flux: Perform an autophagy flux assay using a lysosomal inhibitor like chloroquine or bafilomycin A1.[2] If this compound is indeed blocking flux, p62 should accumulate. 2. Check for cell death: High concentrations of this compound can induce apoptosis.[5] A decrease in p62 could be a consequence of cell death rather than autophagy induction. Assess cell viability using assays like MTT or Annexin V staining. 3. Confirm antibody specificity: Use a positive control for p62 accumulation (e.g., cells treated with a proteasome inhibitor like MG132).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the monitoring of this compound-induced autophagosome accumulation.

Q1: What is the mechanism of action of this compound in inducing autophagosome accumulation?

A1: this compound is a late-stage autophagy inhibitor. It promotes the accumulation of autophagosomes by blocking autophagic flux.[3][4] This is achieved by attenuating the activity of lysosomal cathepsins and destabilizing lysosomes, which impairs the degradation of autophagosomes.[3][4] Importantly, this compound does not inhibit the fusion of autophagosomes with lysosomes.[3]

Q2: Is monitoring LC3-II levels alone sufficient to conclude that this compound is affecting autophagy?

A2: No, monitoring only LC3-II levels can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux.[2] To accurately interpret your results, it is crucial to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). If this compound is a late-stage inhibitor, there will be no further significant increase in LC3-II levels when co-treated with another lysosomal inhibitor.[3]

Q3: What is the role of p62/SQSTM1 in monitoring this compound's effects?

A3: p62/SQSTM1 is a cargo receptor for the degradation of ubiquitinated proteins by autophagy and is itself degraded in the autolysosome.[6] As this compound blocks the final degradative step of autophagy, you should observe an accumulation of p62/SQSTM1 protein levels, which serves as a key indicator of autophagic flux inhibition.[3][4]

Q4: How can I visually confirm autophagosome accumulation induced by this compound?

A4: Fluorescence microscopy using cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) is a standard method.[2] Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 translocates to the autophagosome membrane, appearing as distinct puncta. Treatment with this compound will lead to an accumulation of these GFP-LC3 puncta.[3]

Q5: What are the key differences between this compound and other common autophagy inhibitors like chloroquine (CQ) and bafilomycin A1?

A5: While all three are late-stage autophagy inhibitors, their mechanisms differ slightly.

  • This compound: Attenuates lysosomal cathepsin activity and destabilizes lysosomes.[3][4]

  • Chloroquine (CQ): Is a lysosomotropic agent that increases the lysosomal pH, thereby inactivating lysosomal hydrolases.[6]

  • Bafilomycin A1: Is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. This also leads to an increase in lysosomal pH and inhibition of degradation.[6]

Quantitative Data Summary

The following table summarizes the expected quantitative changes in key autophagy markers when treating cells with this compound.

Assay Marker Expected Outcome with this compound Rationale
Western Blot LC3-II/Actin RatioIncreasedBlockage of autophagosome degradation leads to LC3-II accumulation.
Western Blot p62/SQSTM1 LevelsIncreasedInhibition of autophagic degradation prevents p62 turnover.[3]
Fluorescence Microscopy Number of GFP-LC3 Puncta per CellIncreasedAccumulation of autophagosomes due to blocked degradation.[3]
Autophagy Flux Assay (with Bafilomycin A1 or CQ) LC3-II Levels (this compound vs. This compound + Inhibitor)No significant further increaseThis compound and other late-stage inhibitors act on the same pathway step.[3]

Experimental Protocols

1. Western Blot for LC3-II and p62/SQSTM1

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound for the indicated time. Include a vehicle control and a positive control (e.g., chloroquine 50 µM).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel to resolve LC3-I and LC3-II bands.[1] A 10-12% gel can be used for p62.

  • Protein Transfer: Transfer proteins to a 0.22 µm PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands should be performed using image analysis software. Normalize LC3-II and p62 levels to the loading control.

2. Fluorescence Microscopy for GFP-LC3 Puncta

  • Cell Culture and Transfection: Plate cells stably or transiently expressing GFP-LC3 on glass coverslips.

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mounting: Wash cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. It is crucial to analyze a sufficient number of cells (e.g., >50) per condition.

3. Autophagy Flux Assay

  • Experimental Setup: For each condition (vehicle control and this compound treatment), set up parallel cultures.

  • Co-treatment: In the final hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for 2-4 hours or 50 µM Chloroquine for 2-4 hours) to one set of the parallel cultures.

  • Sample Collection and Analysis: Harvest all cell lysates and analyze LC3-II and p62 levels by Western blot as described above.

  • Interpretation: Compare the LC3-II levels in the this compound-treated samples with and without the lysosomal inhibitor. A lack of a significant further increase in LC3-II in the co-treated sample indicates that this compound is blocking autophagic flux.

Visualizations

Elaiophylin_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autophagosome-Lysosome Fusion cluster_3 Degradation Induction_Signal Cellular Stress Phagophore Phagophore Formation Induction_Signal->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Lysosome->Degradation Autolysosome->Degradation This compound This compound This compound->Lysosome destabilizes & attenuates cathepsins

Caption: this compound's mechanism of action in blocking autophagic flux.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Plate Cells treatment Treat with this compound (and vehicle control) start->treatment flux_treatment Co-treat with Lysosomal Inhibitor (e.g., Bafilomycin A1) for a subset treatment->flux_treatment harvest Harvest Cells for Analysis treatment->harvest flux_treatment->harvest western Western Blot (LC3-II, p62) harvest->western microscopy Fluorescence Microscopy (GFP-LC3 puncta) harvest->microscopy end End: Data Interpretation western->end microscopy->end

Caption: Experimental workflow for monitoring this compound's effects.

Troubleshooting_Logic start Unexpected Result Observed (e.g., No LC3-II increase) check_concentration Is this compound concentration optimal? start->check_concentration check_antibody Is the antibody validated? check_concentration->check_antibody Yes dose_response Perform dose-response experiment check_concentration->dose_response No check_protocol Is the experimental protocol optimized? check_antibody->check_protocol Yes validate_ab Validate antibody with positive control check_antibody->validate_ab No optimize_protocol Optimize protocol (e.g., gel %, transfer) check_protocol->optimize_protocol No reevaluate Re-evaluate Results check_protocol->reevaluate Yes dose_response->reevaluate validate_ab->reevaluate optimize_protocol->reevaluate

Caption: A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

Validating Elaiophylin's Role in Lysosomal Membrane Permeabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elaiophylin's performance in inducing lysosomal membrane permeabilization (LMP) against other alternatives, supported by experimental data. We delve into the methodologies of key experiments, present quantitative data for comparative analysis, and illustrate the underlying cellular pathways.

Introduction to this compound and Lysosomal Membrane Permeabilization

This compound, a macrodiolide antibiotic, has emerged as a potent anti-cancer agent that functions as a novel autophagy inhibitor.[1] A key aspect of its mechanism of action is the induction of lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised, leading to the release of cathepsins and other hydrolases into the cytosol.[1] This leakage of lysosomal contents can trigger a cascade of events culminating in cell death, making LMP a promising target for cancer therapy.[1][2] This guide compares this compound with two other compounds known to influence lysosomal integrity and induce cell death: Siramesine and LL-Z1640-2.

Comparative Analysis of LMP-Inducing Agents

The efficacy of this compound in inducing cell death and LMP is compared with Siramesine, a sigma-2 receptor agonist, and LL-Z1640-2, a compound that induces apoptosis by reducing ZIC5 protein levels.[3][4] While direct comparative studies on LMP induction are limited, the available data on their impact on cancer cell viability and their mechanisms provide a basis for evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when making direct comparisons.

Table 1: Comparison of IC50 Values for Cell Viability

CompoundCell LineIC50 (24h treatment)Reference
This compoundA549 (Lung Adenocarcinoma)248.8 nM[5]
This compoundBxPC-3 (Pancreatic Cancer)452.8 nM[6]
This compoundPANC-1 (Pancreatic Cancer)467.7 nM[6]
This compoundSKOV3 (Ovarian Cancer)~0.5 µM[6]
SiramesineHaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG20-30 µM (significant cell death within 8h)[7]
LL-Z1640-2A375 (Melanoma)Induces apoptosis[3]

Table 2: Comparison of Lysosomal Membrane Permeabilization (LMP) Induction

CompoundCell LineConcentration and Effect on LMPReference
This compoundOvarian Cancer CellsCauses release of CTSB and CTSD into the cytoplasm[1]
SiramesinePC3 (Prostate Cancer)10-20 µM induces dose-dependent LMP (up to 12%)[8]
SiramesinePancreatic Cancer Stem CellsInduces LMP[4]
LL-Z1640-2Various Cancer CellsInduces apoptosis; direct LMP data not specified[3][9]

Signaling Pathways and Mechanisms

This compound's induction of LMP is linked to its role as a late-stage autophagy inhibitor. It impairs the maturation of lysosomal cathepsins B and D (CTSB/D), leading to lysosomal dysfunction and subsequent permeabilization.[1] The release of these cathepsins into the cytosol can then activate apoptotic pathways.[1] Siramesine acts as a lysosomotropic detergent, accumulating in lysosomes and causing a rapid increase in lysosomal pH, followed by lysosomal leakage.[10] LL-Z1640-2's primary reported mechanism is the downregulation of the ZIC5 transcription factor, which leads to apoptosis.[3][9] While LMP is not its primary described mechanism, the induction of apoptosis can sometimes be a consequence of or be amplified by LMP.

G cluster_this compound This compound This compound This compound Cathepsin_Maturation Cathepsin B/D Maturation This compound->Cathepsin_Maturation inhibits Lysosome Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsin_Maturation->Lysosome impaired function Cytosolic_Cathepsins Cytosolic Cathepsins B/D LMP->Cytosolic_Cathepsins release Apoptosis Apoptosis Cytosolic_Cathepsins->Apoptosis activates

Figure 1. this compound's signaling pathway to induce apoptosis via LMP.

Experimental Protocols

To validate the role of this compound and other compounds in LMP, several key experiments are employed. Detailed protocols for three such assays are provided below.

Acridine Orange Release Assay

This assay is based on the property of the fluorescent dye Acridine Orange (AO) to accumulate in acidic compartments like lysosomes, where it fluoresces red. Upon LMP, the lysosomal pH gradient is lost, and AO is released into the cytoplasm and nucleus, where it intercalates with DNA and RNA and fluoresces green.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and treatment.

  • Staining:

    • Prepare a fresh staining solution of 2-5 µg/mL Acridine Orange in complete cell culture medium.[11]

    • Remove the culture medium from the cells and add 100 µL of the staining solution to each well.[11]

    • Incubate for 15 minutes at 37°C.[11]

    • Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each time.[11]

    • Leave the cells in 100 µL of complete phenol-free medium.[11]

  • Treatment: Add the test compounds (this compound, Siramesine, LL-Z1640-2) at the desired concentrations.

  • Image Acquisition:

    • Immediately after adding the compounds, acquire images using a fluorescence microscope or a high-content imaging system.

    • Use filters for red (excitation ~502 nm, emission ~525 nm in acidic lysosomes) and green (excitation ~502 nm, emission ~525 nm when bound to DNA/RNA) fluorescence.

  • Analysis: Quantify the shift from red to green fluorescence over time. An increase in green fluorescence and a decrease in red punctate fluorescence indicate LMP.

G Start Seed Cells Stain Stain with Acridine Orange Start->Stain Treat Treat with Compound Stain->Treat Image Fluorescence Microscopy Treat->Image Analyze Quantify Red vs. Green Fluorescence Image->Analyze

Figure 2. Workflow for the Acridine Orange Release Assay.

Galectin-3 Puncta Assay

This immunofluorescence-based assay relies on the recruitment of the cytosolic protein galectin-3 to damaged lysosomal membranes. In healthy cells, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, it translocates to the leaky lysosomes, forming distinct puncta that can be visualized by microscopy.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 12-well plate to 50-70% confluency.[12]

  • Treatment: Treat cells with the compounds of interest for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells once with phosphate-buffered saline (PBS).[12]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Wash once with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[12]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against Galectin-3 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Co-stain with a lysosomal marker like LAMP1 to confirm the colocalization of galectin-3 puncta with lysosomes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.

  • Analysis: Quantify the number and intensity of galectin-3 puncta per cell. A significant increase in puncta indicates LMP.

Cytosolic Cathepsin B Activity Assay

This biochemical assay measures the activity of cathepsin B that has been released into the cytosol, which is a direct consequence of LMP. The plasma membrane is selectively permeabilized with digitonin to release the cytosolic contents, while leaving the lysosomal membranes intact in healthy cells.

Protocol:

  • Cell Treatment: Treat cells in a multi-well plate with the test compounds.

  • Selective Permeabilization:

    • Prepare a digitonin extraction buffer (e.g., 25 µg/mL digitonin in a suitable buffer). The optimal digitonin concentration should be determined empirically for each cell line to ensure selective permeabilization of the plasma membrane without affecting lysosomal integrity.[13]

    • Wash the cells with PBS and then add the digitonin extraction buffer.

    • Incubate on ice for 5-15 minutes with gentle rocking.[13][14]

  • Collection of Cytosolic Fraction: Centrifuge the plate to pellet the cells and collect the supernatant, which represents the cytosolic fraction.[15]

  • Activity Measurement:

    • Use a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC).

    • In a 96-well black plate, mix the cytosolic extract with a reaction buffer containing the substrate.[13]

    • Measure the fluorescence kinetically at 37°C using a fluorometer (e.g., excitation 400 nm, emission 489 nm for AFC).[13]

  • Total Lysate Control: To normalize the data, prepare a total cell lysate by treating a parallel set of wells with a higher concentration of detergent (e.g., 200 µg/mL digitonin or a buffer containing Triton X-100) to measure the total cathepsin B activity.[16]

  • Data Analysis: Express the cytosolic cathepsin B activity as a percentage of the total cellular cathepsin B activity. An increase in this percentage indicates LMP.

G cluster_workflow Cytosolic Cathepsin B Assay Workflow Treat_Cells Treat Cells with Compound Permeabilize Selective Plasma Membrane Permeabilization (Digitonin) Treat_Cells->Permeabilize Total_Lysate Prepare Total Cell Lysate Treat_Cells->Total_Lysate Collect_Cytosol Collect Cytosolic Fraction Permeabilize->Collect_Cytosol Measure_Activity Measure Cathepsin B Activity (Fluorogenic Substrate) Collect_Cytosol->Measure_Activity Analyze Calculate % Cytosolic Activity Measure_Activity->Analyze Measure_Total Measure Total Cathepsin B Activity Total_Lysate->Measure_Total Measure_Total->Analyze

Figure 3. Workflow for Cytosolic Cathepsin B Activity Assay.

Conclusion

This compound is a potent inducer of lysosomal membrane permeabilization, a key mechanism contributing to its anti-cancer activity.[1] While direct quantitative comparisons with other LMP-inducing agents are not extensively documented in existing literature, the available data suggest that this compound is effective at sub-micromolar concentrations in various cancer cell lines.[5][6] In contrast, Siramesine typically requires higher micromolar concentrations to induce significant cell death and LMP.[7][8] The mechanism of LL-Z1640-2 is primarily linked to apoptosis induction through ZIC5 downregulation, and its direct role in LMP requires further investigation.[3]

The experimental protocols provided in this guide offer a robust framework for researchers to validate and quantify the LMP-inducing effects of this compound and other compounds. By employing these standardized assays, a more direct and comprehensive comparison of these agents can be achieved, facilitating the development of novel cancer therapeutics targeting lysosomal cell death pathways.

References

A Comparative Analysis of Elaiophylin and Bafilomycin A1 as Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-digestion process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the exploration of autophagy modulators as potential cancer therapeutics. Late-stage autophagy inhibitors, which block the final steps of the pathway, have shown promise in preclinical studies. This guide provides a comparative analysis of two such inhibitors, Elaiophylin and Bafilomycin A1, focusing on their mechanisms of action, experimental data, and protocols for their use in research.

Mechanism of Action

This compound and Bafilomycin A1 both inhibit the late stages of autophagy, leading to the accumulation of autophagosomes. However, they achieve this through distinct molecular mechanisms.

This compound is a novel autophagy inhibitor that disrupts autophagic flux by impairing lysosomal function. It attenuates the activity of lysosomal cathepsins and destabilizes lysosomal membranes.[1][2] This leads to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[1][2]

Bafilomycin A1 is a well-characterized and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3][4][5][6][7] By inhibiting V-ATPase, Bafilomycin A1 prevents the acidification of lysosomes, which is essential for the activation of lysosomal hydrolases that degrade autophagic cargo.[3] Additionally, Bafilomycin A1 has been shown to independently inhibit autophagosome-lysosome fusion by targeting the Ca-P60A/SERCA pump.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the points of intervention for this compound and Bafilomycin A1 in the autophagy pathway and a general workflow for assessing autophagy inhibition.

Autophagy Pathway Inhibition cluster_0 Autophagosome Formation cluster_1 Autophagosome-Lysosome Fusion cluster_2 Lysosomal Degradation Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Products Degradation Products Autolysosome->Degradation Products Acidification & Cathepsin Activity Lysosome Lysosome Lysosome->Autolysosome Bafilomycin_A1 Bafilomycin_A1 Bafilomycin_A1->Autophagosome Inhibits Fusion Bafilomycin_A1->Autolysosome Inhibits Acidification This compound This compound This compound->Autolysosome Inhibits Cathepsins & Destabilizes Lysosome

Caption: Inhibition points of this compound and Bafilomycin A1 in the autophagy pathway.

Experimental Workflow cluster_assays Assays Cell_Culture Seed and Culture Cells Treatment Treat with this compound or Bafilomycin A1 Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Data_Analysis Analyze and Interpret Data Assays->Data_Analysis Western_Blot LC3-II/p62 Western Blot Microscopy LysoTracker/GFP-LC3 Microscopy Viability MTT/Annexin V Assay

Caption: General workflow for evaluating autophagy inhibitors.

Performance Data

The following tables summarize the available quantitative data for this compound and Bafilomycin A1. Note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Efficacy in Autophagy Inhibition
CompoundCell LineAssayEffective ConcentrationKey FindingsReference
This compound SKOV3, A2780, OVCAR3Western Blot (LC3, p62)0.5 µMAccumulation of LC3-II and p62[1]
A549Western Blot (LC3, p62)0.5 µMIncreased LC3-II and p62 levels[8][9]
Bafilomycin A1 HeLaWestern Blot (LC3)100-200 nM (for 2h)Accumulation of LC3-II[3]
Trout HepatocytesWestern Blot (LC3)100 nMIncreased LC3-II/tubulin ratio[2]
Pediatric B-ALLMicroscopy (GFP-LC3)1 nMPartial inhibition of autolysosome formation[10][11]
Table 2: Cytotoxicity Data
CompoundCell LineAssayIC50 / Effective ConcentrationDurationReference
This compound A549MTT Assay248.8 nM24h[8][9]
HUVECsMTT Assay439.4 nM72h
BxPC-3CCK-8 Assay452.8 nMNot specified[12][13]
PANC-1CCK-8 Assay467.7 nMNot specified[12][13]
Bafilomycin A1 DLBCL cell linesCCK-8 Assay~5 nM24h[14][15]
A549MTT Assay>100 nM (non-toxic at 0.1 nM)24h
Hepatocellular CarcinomaCell Growth Assay~5 nM48h[16][17]
Pediatric B-ALLCell Viability1 nM72h[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Autophagic Flux Assay (LC3 Turnover by Western Blot)

This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the flow of autophagy.

  • Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with the experimental compound (e.g., this compound or Bafilomycin A1) at the desired concentrations. For measuring autophagic flux, a parallel set of wells should be co-treated with the experimental compound and a lysosomal inhibitor like Bafilomycin A1 (typically 100-200 nM for 2-4 hours) or chloroquine.[3][18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or Laemmli sample buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio upon treatment, especially in the absence of a lysosomal inhibitor, indicates autophagosome accumulation. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.[3][8]

Lysosomal Integrity and Function Assays

These assays assess the effects of the inhibitors on lysosomal properties.

  • LysoTracker Staining:

    • Cell Culture and Staining: Culture cells on coverslips or in imaging dishes. Add LysoTracker Red or Green dye (typically 50-100 nM) to the culture medium and incubate for 15-30 minutes at 37°C.[10][16][19][20]

    • Treatment: After staining, replace the medium with fresh medium containing the desired concentration of this compound or Bafilomycin A1.

    • Imaging: Observe the cells under a fluorescence microscope. A decrease in LysoTracker fluorescence intensity suggests a loss of the acidic lysosomal environment, indicative of lysosomal destabilization.[1][2]

  • Cathepsin Activity Assay:

    • Cell Lysis: Treat cells with the inhibitor, then lyse them according to the manufacturer's protocol for a commercial cathepsin activity assay kit (e.g., kits for Cathepsin B or D).[1][7][12][17][21]

    • Assay Procedure: Incubate the cell lysate with a fluorogenic cathepsin substrate.

    • Measurement: Measure the fluorescence using a fluorometer or fluorescence plate reader. A decrease in fluorescence indicates reduced cathepsin activity.[1]

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of the inhibitors.

  • MTT Assay:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or Bafilomycin A1 for the desired duration (e.g., 24, 48, or 72 hours).[4][5][22]

    • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Annexin V Staining for Apoptosis:

    • Cell Treatment and Harvesting: Treat cells with the inhibitors. For adherent cells, collect both the floating and attached cells.[23]

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.[9][14][24]

    • Flow Cytometry: Incubate for 15 minutes in the dark at room temperature, then analyze the cells by flow cytometry.[14][23] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

Both this compound and Bafilomycin A1 are valuable tools for studying autophagy and hold potential as anticancer agents.

  • Bafilomycin A1 is a highly potent and specific V-ATPase inhibitor, making it a gold standard for blocking lysosomal acidification and measuring autophagic flux.[3][4][5][6][7] Its dual mechanism of inhibiting both acidification and autophagosome-lysosome fusion makes it a robust late-stage autophagy inhibitor.[3] However, its potent and broad effects on cellular pH homeostasis may lead to off-target effects and cytotoxicity.[10][11][25]

  • This compound represents a newer class of autophagy inhibitor with a distinct mechanism of action that involves direct effects on lysosomal enzyme activity and membrane stability.[1][2] Preclinical studies suggest it has significant antitumor efficacy, both as a single agent and in combination therapy, with a potentially favorable therapeutic window.[1][18][26]

The choice between this compound and Bafilomycin A1 will depend on the specific research question. Bafilomycin A1 is ideal for experiments requiring complete and rapid inhibition of lysosomal degradation to study autophagic flux. This compound may be more suitable for therapeutic studies, given its demonstrated in vivo antitumor activity and unique mechanism of action that could be exploited for specific cancer types. Further head-to-head comparative studies are needed to fully delineate their respective potencies, specificities, and therapeutic potentials.

References

Elaiophylin: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Elaiophylin, a naturally derived macrodiolide antibiotic, is emerging as a potent anticancer agent with a multifaceted mechanism of action. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates significant antitumor activity in a range of cancers, including ovarian, lung, pancreatic, and uveal melanoma. Its primary mechanism involves the inhibition of late-stage autophagy and mitophagy, leading to cancer cell death. Furthermore, this compound has been shown to modulate critical signaling pathways, including the SIRT1/Nrf2, Wnt/β-Catenin, and MAPK pathways, contributing to its anticancer effects. This document summarizes the quantitative data on its efficacy, details the experimental protocols used in key studies, and provides visual representations of its mechanisms of action.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The anticancer effects of this compound have been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cancer TypeCell LineIC50 ValueReference
Pancreatic CancerBxPC-3452.8 nM[1]
Pancreatic CancerPANC-1467.7 nM[1]
Ovarian CancerSKOV3, OVCAR8, UWB1.289, SW626~0.5 µM[1]
Lung CancerA549, H1975, Calu-30.25 - 0.5 µM[1]
Uveal MelanomaC918, OCM1A0.5 - 2 µM[1]

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelDosageKey FindingsReference
Ovarian CancerSKOV3 Xenograft (Mice)2 mg/kg (i.p.)72% decrease in the average daily tumor growth rate.[2][2]
Lung CancerA549 Xenograft (Mice)2 mg/kg (i.p.)Significantly smaller tumor volume compared to the control group.[3][3]
Uveal MelanomaC918 Xenograft (Mice)2 mg/kg (i.p.)Dramatically inhibited tumor growth.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used in the cited studies.

Cell Viability Assay (MTT Assay)

The viability of cancer cells following treatment with this compound was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.[6]

  • Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL) was added to each well, and the plates were incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO or SDS.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 490 nm or 570 nm.[6][7] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting was employed to investigate the effect of this compound on the expression of specific proteins involved in signaling pathways.[5][8]

  • Cell Lysis: Treated and untreated cancer cells were lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[8]

  • Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay kit.[8]

  • SDS-PAGE: Equal amounts of protein from each sample were separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.[5]

  • Detection: The protein bands were visualized using a chemiluminescence detection system.

In Vivo Xenograft Tumor Assay

To evaluate the in vivo anticancer efficacy of this compound, xenograft models are commonly used.[2][3][4]

  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ SKOV3 cells) were subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c athymic or SCID mice).[2]

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100 mm³).[2]

  • Treatment: Mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 1 or 2 mg/kg) at regular intervals (e.g., every 2 days), while the control group received a vehicle (e.g., DMSO).[2]

  • Tumor Measurement: Tumor volume was monitored regularly throughout the study by measuring the length and width of the tumors.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and the tumors were excised, weighed, and further analyzed (e.g., by immunohistochemistry for markers of apoptosis or autophagy).[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.

Elaiophylin_Signaling_Pathways cluster_sirt1 SIRT1/Nrf2 Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_mapk MAPK Pathway Elaiophylin1 This compound SIRT1 SIRT1 Elaiophylin1->SIRT1 inhibits Nrf2 Nrf2 SIRT1->Nrf2 deacetylates Mitophagy_Inhibition Mitophagy Inhibition Nrf2->Mitophagy_Inhibition promotes Oxidative_Stress Oxidative Stress Mitophagy_Inhibition->Oxidative_Stress Apoptosis1 Apoptosis Oxidative_Stress->Apoptosis1 Elaiophylin2 This compound pGSK3b p-GSK-3β Elaiophylin2->pGSK3b increases beta_catenin β-Catenin pGSK3b->beta_catenin inhibits LEF1 LEF-1 beta_catenin->LEF1 activates Proliferation Proliferation LEF1->Proliferation Migration Migration LEF1->Migration Invasion Invasion LEF1->Invasion Elaiophylin3 This compound MAPK MAPK Elaiophylin3->MAPK hyperactivates Paraptosis Paraptosis MAPK->Paraptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies IC50 Determine IC50 Viability_Assay->IC50 Xenograft_Model Establish Xenograft Model IC50->Xenograft_Model Proceed if promising Western_Blot Western Blot Mechanism_Studies->Western_Blot Signaling_Pathways Identify Signaling Pathways Western_Blot->Signaling_Pathways In_Vivo_Treatment This compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth In_Vivo_Treatment->Tumor_Monitoring Efficacy_Assessment Assess Antitumor Efficacy Tumor_Monitoring->Efficacy_Assessment

Caption: General experimental workflow for evaluating the anticancer efficacy of this compound.

References

Cross-validation of Elaiophylin's antitumor effects in patient-derived xenograft (PDX) models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the antitumor agent Elaiophylin, this guide provides a comparative analysis of its efficacy against established cancer therapies. While direct cross-validation in patient-derived xenograft (PDX) models is not yet available in published literature, this guide synthesizes existing preclinical data from traditional xenograft studies and offers a detailed comparison with the performance of standard-of-care drugs in highly relevant PDX models. This analysis, supplemented with detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and drug development professionals in the oncology field.

Executive Summary

This compound, a macrodiolide antibiotic, has demonstrated significant antitumor activity across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of autophagy and mitophagy, suppression of angiogenesis, and the unique triggering of paraptosis through hyperactivation of the MAPK signaling pathway. Although data from patient-derived xenograft (PDX) models are currently lacking, this guide provides an indirect comparative assessment by juxtaposing this compound's performance in traditional xenograft models with that of standard-of-care chemotherapeutics in PDX models of pancreatic, ovarian, and lung cancer. This guide is intended to serve as a valuable resource for preclinical assessment and to highlight the potential of this compound as a novel anticancer agent warranting further investigation in more clinically relevant models.

Comparative Efficacy of this compound

While direct head-to-head comparisons of this compound with other anticancer agents in PDX models are not available, this section presents a summary of this compound's efficacy in traditional xenograft models alongside the performance of standard-of-care drugs in PDX models for relevant cancer types. This indirect comparison provides a preliminary assessment of this compound's potential.

Pancreatic Cancer

No in vivo data for this compound in pancreatic cancer xenograft models is currently available in the literature. The following table presents the efficacy of standard-of-care regimens in pancreatic cancer PDX models.

Treatment RegimenPDX Model DetailsEfficacy MetricResultCitation
Gemcitabine + nab-PaclitaxelAdvanced Pancreatic Adenocarcinoma (PDAC)Median Overall Survival (OS)9.7 months[1]
mFOLFIRINOXAdvanced Pancreatic Adenocarcinoma (PDAC)Median Overall Survival (OS)8.4 months[1]
Gemcitabine + nab-PaclitaxelMetastatic Pancreatic CancerMedian Overall Survival (OS)9.00 months[2]
mFOLFIRINOXMetastatic Pancreatic CancerMedian Overall Survival (OS)10.00 months[2]
Ovarian Cancer
TreatmentXenograft/PDX ModelEfficacy MetricResultCitation
This compound SKOV3 (ovarian cancer cell line) xenograftTumor Growth Inhibition72% decrease in average daily tumor growth rate (at 2 mg/kg)[3]
This compound + Cisplatin SKOV3 xenograftTumor Growth InhibitionSuperior to cisplatin alone (P < 0.001)[3]
Carboplatin + PaclitaxelOvarian Cancer PDXTumor Volume ChangeVaries by model, with both sensitive and resistant tumors observed[4]
OlaparibOvarian Cancer PDXTumor Volume ChangeResponse observed in models with relevant biomarkers[4][5]
CisplatinOvarian Cancer PDXTumor Growth InhibitionSignificant tumor shrinkage in sensitive models[6]
Lung Cancer
TreatmentXenograft/PDX ModelEfficacy MetricResultCitation
This compound A549 (lung adenocarcinoma cell line) xenograftTumor VolumeSignificantly smaller than control (at 2 mg/kg)[7]
OsimertinibEGFR T790M-Positive NSCLCMedian Progression-Free Survival (PFS)10.1 months[8][9]
Platinum-PemetrexedEGFR T790M-Positive NSCLCMedian Progression-Free Survival (PFS)4.4 months[8][9]
Osimertinib + Pemetrexed/CisplatinPC9T790M (NSCLC cell line) xenograftTumor Growth InhibitionPrevented or delayed the onset of resistance compared to osimertinib alone[10]

Key Signaling Pathways Targeted by this compound

This compound exerts its antitumor effects by modulating several critical signaling pathways within cancer cells. The following diagrams illustrate these pathways.

Elaiophylin_MAPK_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 binds & inhibits SOS1 SOS1 SHP2->SOS1 activates RAS RAS SOS1->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK (MAPK) MEK->ERK activates ER_Stress ER Stress ERK->ER_Stress induces Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization leads to Paraptosis Paraptosis (Cell Death) Vacuolization->Paraptosis results in

This compound induces paraptosis via MAPK hyperactivation.

Elaiophylin_Wnt_Pathway This compound This compound GSK3b p-GSK-3β (inactive) This compound->GSK3b increases Beta_Catenin β-catenin This compound->Beta_Catenin downregulates Proliferation Cell Proliferation & Survival This compound->Proliferation inhibits GSK3b->Beta_Catenin inhibits degradation of Degradation β-catenin Degradation Beta_Catenin->Degradation targeted for TCFLEF TCF/LEF Beta_Catenin->TCFLEF activates Target_Genes Target Gene Expression TCFLEF->Target_Genes promotes Target_Genes->Proliferation leads to

This compound inhibits the Wnt/β-catenin signaling pathway.

Elaiophylin_SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits Mitophagy Mitophagy This compound->Mitophagy inhibits Nrf2_acet Acetylated Nrf2 SIRT1->Nrf2_acet deacetylates Nrf2_deacet Deacetylated Nrf2 (active) Nrf2_acet->Nrf2_deacet ARE ARE Nrf2_deacet->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Antioxidant_Genes->Mitophagy promotes ROS ROS Production Mitophagy->ROS reduces Apoptosis Apoptosis ROS->Apoptosis induces

This compound suppresses the SIRT1/Nrf2 signaling pathway.[7]

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)

The following protocol is a generalized procedure for the establishment of PDX models, synthesized from multiple sources.[11][12][13] Specific details may vary depending on the tumor type and laboratory.

1. Tumor Tissue Acquisition:

  • Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.

  • The tissue is collected in a sterile container with a suitable transport medium (e.g., DMEM/F-12) on ice and processed as quickly as possible (ideally within 3 hours).

2. Tissue Processing:

  • In a sterile biosafety cabinet, the tumor tissue is washed with phosphate-buffered saline (PBS) containing antibiotics.

  • Necrotic and fatty tissues are carefully removed.

  • The remaining viable tumor tissue is minced into small fragments (approximately 2-3 mm³).

3. Implantation into Immunodeficient Mice:

  • Six- to eight-week-old immunodeficient mice (e.g., NOD-scid, SCID, or athymic nude mice) are used as hosts.

  • Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • A small incision is made in the skin, and a subcutaneous pocket is created.

  • One to two tumor fragments are implanted into the subcutaneous space, typically in the flank or dorsal region.

  • The incision is closed with surgical clips or sutures.

4. Tumor Growth Monitoring and Passaging:

  • Mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

  • When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized.

  • The tumor is aseptically excised, and the process is repeated for subsequent passages (F1, F2, etc.) to expand the PDX model.

5. Cryopreservation and Biobanking:

  • Portions of the tumor from each passage can be cryopreserved in a suitable medium (e.g., DMEM with 10% FBS and 10% DMSO) for long-term storage and future use.

In Vivo Drug Efficacy Studies in PDX Models

1. Expansion of PDX Model:

  • A sufficient number of mice are implanted with tumor fragments from a well-characterized PDX model.

2. Cohort Formation:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 6-10 mice per group).

3. Drug Administration:

  • This compound and/or comparator drugs are administered to the treatment groups according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage).

  • The control group receives a vehicle control.

4. Monitoring and Data Collection:

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The health and behavior of the mice are monitored daily.

  • At the end of the study (defined by a specific time point or tumor volume endpoint), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.

  • Statistical analysis is performed to compare the tumor growth between treatment and control groups.

Conclusion and Future Directions

This compound demonstrates compelling antitumor activity in preclinical models, targeting key cancer-promoting pathways. While the absence of data from PDX models represents a significant gap in its preclinical evaluation, the promising results from traditional xenograft studies, particularly in ovarian and lung cancer, underscore the need for further investigation. Future studies should prioritize the evaluation of this compound in a diverse panel of well-characterized PDX models to ascertain its efficacy in a more clinically relevant setting. Direct comparative studies against standard-of-care and novel targeted therapies within these PDX models will be crucial to accurately position this compound in the landscape of cancer therapeutics. Furthermore, the identification of predictive biomarkers of response to this compound will be essential for guiding its potential clinical development and patient selection.

References

A Comparative Guide to Elaiophylin and Other Natural Product-Based Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-digestion process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has made the modulation of autophagy a promising strategy in cancer therapy. Natural products, with their vast structural diversity and biological activity, are a significant source of novel autophagy inhibitors. This guide provides a detailed comparison of Elaiophylin, a potent microbial-derived autophagy inhibitor, with other natural product-based inhibitors, supported by experimental data and methodologies.

Introduction to this compound

This compound is a C2-symmetric macrodiolide antibiotic originally isolated from Streptomyces melanosporus.[1] Initially studied for its antimicrobial properties, it has been identified as a potent late-stage autophagy inhibitor with significant antitumor activity in various cancers, including ovarian, lung, and pancreatic cancers, as well as multiple myeloma and uveal melanoma.[1][2][3][4][5]

Mechanism of Action: this compound as a Late-Stage Autophagy Inhibitor

This compound exerts its inhibitory effect during the late stages of the autophagic process. Unlike early-stage inhibitors that prevent the formation of autophagosomes, this compound blocks the autophagic flux. This leads to the accumulation of autophagosomes within the cell that cannot be cleared.[1][6][7] Its mechanism involves:

  • Impaired Lysosomal Function: this compound attenuates the activity of lysosomal cathepsins (Cathepsin B and D) and impairs their maturation, which is crucial for the degradation of autophagic cargo.[1][5][7]

  • Blocked Autophagosome-Lysosome Fusion: It disrupts the fusion of autophagosomes with lysosomes, a critical step for the formation of autolysosomes where degradation occurs.[1][4]

  • Lysosomal Membrane Permeabilization: The compound can induce the destabilization of lysosomal membranes, leading to the release of proteases into the cytoplasm.[1][7]

Comparative Analysis of Natural Product Autophagy Inhibitors

This compound is part of a growing class of natural products that modulate autophagy. Its late-stage inhibitory profile contrasts with other well-known inhibitors like Wortmannin, which acts at an early stage. The following table summarizes the key characteristics of this compound and other representative natural product-based autophagy inhibitors.

Inhibitor Source/Class Stage of Inhibition Mechanism of Action Key Signaling Pathways Targeted Reported IC50 Values (Cell Viability/Function)
This compound Microbial MacrodiolideLate Stage Blocks autophagic flux; Impairs lysosomal function and autophagosome-lysosome fusion.[1][6][7]SIRT1/Nrf2, SIRT1/FoxO3a, Wnt/β-Catenin, VEGFR2, HIF-1α.[2][3][8][9]A549 Lung Cancer: 248.8 nM[2] BxPC-3 Pancreatic Cancer: 452.8 nM[10] PANC-1 Pancreatic Cancer: 467.7 nM[10]
Wortmannin Fungal MetaboliteEarly Stage Irreversible inhibitor of Phosphoinositide 3-kinases (PI3Ks), primarily Class III PI3K (Vps34), preventing autophagosome nucleation.[11][12][13]PI3K/Akt/mTOR.[13]Hepatocytes (Proteolysis): ~30 nM[11]
Bafilomycin A1 Microbial MacrolideLate Stage Inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and blocking autophagosome-lysosome fusion.[14][15]mTOR (indirectly), Beclin 1-Bcl-2 binding.[16]JIMT1 Breast Cancer: 500 nM (used for autophagy inhibition)[17]
Matrine Plant AlkaloidLate Stage Elevates lysosomal pH, inhibiting the function and maturation of lysosomal proteases.[6][7]PI3K/Akt/mTOR, AMPK.[7]Varies by cell line.
Oblongifolin C Plant PhenolicLate Stage Potent inhibitor of autophagic flux.[6]Not extensively detailed.Varies by cell line.
Lucanthone Synthetic (Thioxanthenone core found in nature)Late Stage Disrupts lysosomal function, leading to the accumulation of p62.[7]Not extensively detailed.Varies by cell line.

Signaling Pathways and Experimental Workflows

The study of autophagy inhibitors requires a multi-faceted approach to accurately determine their mechanism and efficacy. Below are diagrams illustrating the autophagy pathway, this compound's diverse signaling targets, and a typical experimental workflow.

cluster_initiation Initiation & Nucleation cluster_elongation Elongation & Maturation cluster_degradation Fusion & Degradation stress Cellular Stress (e.g., Starvation) ulk1 ULK1 Complex stress->ulk1 pi3k Class III PI3K (Vps34) Complex ulk1->pi3k phagophore Phagophore pi3k->phagophore atg_systems ATG Conjugation Systems (LC3, Atg12) phagophore->atg_systems autophagosome Autophagosome (Double Membrane) atg_systems->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation wortmannin Wortmannin wortmannin->pi3k Inhibits This compound This compound Bafilomycin A1 Chloroquine This compound->autolysosome Inhibits Fusion & Acidification cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound sirt1_nrf2 SIRT1/Nrf2 This compound->sirt1_nrf2 Inhibits sirt1_foxo3a SIRT1/FoxO3a This compound->sirt1_foxo3a Inhibits vegfr2 VEGFR2 This compound->vegfr2 Inhibits hif1a HIF-1α This compound->hif1a Inhibits wnt_beta Wnt/β-Catenin This compound->wnt_beta Inhibits mitophagy Mitophagy Inhibition sirt1_nrf2->mitophagy sirt1_foxo3a->mitophagy angiogenesis Angiogenesis Inhibition vegfr2->angiogenesis hif1a->angiogenesis proliferation Proliferation Inhibition wnt_beta->proliferation apoptosis Apoptosis Induction mitophagy->apoptosis angiogenesis->apoptosis proliferation->apoptosis cluster_analysis Downstream Analysis start Plate cells (e.g., GFP-LC3 expressing) treat Treat with Inhibitor (e.g., this compound) +/- Autophagy Blocker (e.g., Bafilomycin A1) start->treat wb Western Blot (LC3-II, p62/SQSTM1) treat->wb microscopy Fluorescence Microscopy (GFP-LC3 Puncta Count) treat->microscopy viability Cell Viability Assay (MTT, CCK-8) treat->viability data Data Interpretation: - Autophagic Flux - Puncta Accumulation - IC50 Determination wb->data microscopy->data viability->data end Characterize Inhibitor data->end

References

Elaiophylin: A Comparative Analysis of its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-angiogenic properties of Elaiophylin, a microbial metabolite, against other established anti-angiogenic agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.

Executive Summary

This compound has demonstrated potent anti-angiogenic activities both in vitro and in vivo.[1][2] Its mechanism of action involves the dual inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells and the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells.[1][3] This dual action disrupts key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. This guide compares the efficacy of this compound with other well-known anti-angiogenic drugs, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Data on Anti-Angiogenic Activity

To facilitate a clear comparison, the following table summarizes the in vitro anti-proliferative and anti-angiogenic activities of this compound and other selected anti-angiogenic agents on Human Umbilical Vein Endothelial Cells (HUVECs). It is important to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

CompoundTarget(s)Cell LineAssayEndpointResultCitation(s)
This compound VEGFR2, HIF-1αHUVECsMTT AssayCell ViabilityIC50: 439.4 nM[1]
HUVECsTube FormationInhibition of capillary-like structuresSignificant inhibition at non-toxic concentrations[4]
Chick Chorioallantoic Membrane (CAM)In vivo AngiogenesisInhibition of neovascularizationPotent inhibition at 0.1 μ g/egg [1]
Sunitinib VEGFRs, PDGFRs, c-KitHUVECsProliferation AssayInhibition of VEGF-induced proliferationIC50: 40 nM[4]
HUVECsMTT AssayCell Viability~50% growth reduction at 2 µM[5]
Sorafenib VEGFRs, PDGFRβ, Raf kinasesHUVECsMTT AssayCell ViabilityHalf-maximum efficacy at 50 µM[2]
HUVECsTube FormationInhibition of VEGF-mediated tube formation33% inhibition at 5 µM[6]
Axitinib VEGFR-1, -2, -3HUVECsMTT AssayCell ViabilityGrowth suppression at 1–4 µM[5]
HUVECsTube FormationReduction in tube lengthSignificant reduction post-sunitinib resistance[2]
Pazopanib VEGFR-1, -2, -3, PDGFRs, c-KitHUVECsPhosphorylation AssayInhibition of VEGF-induced VEGFR-2 phosphorylationIC50: ~8 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Cell Viability and Proliferation Assays (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well).

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib, Axitinib) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated.[5]

In Vitro Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with a layer of growth factor-reduced Matrigel and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated plates.

  • Compound Treatment: The cells are treated with different concentrations of the test compound or vehicle control.

  • Incubation: The plates are incubated for a period sufficient to allow for the formation of capillary-like structures (e.g., 6-8 hours).

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the number of junctions, nodes, and total tube length.[4]

Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days to allow for the development of the chorioallantoic membrane (CAM).

  • Windowing: A small window is created in the eggshell to expose the CAM.

  • Compound Application: A sterile coverslip or filter disc containing the test compound (e.g., this compound) or vehicle control is placed on the CAM surface.

  • Incubation: The eggs are further incubated to observe the effect on blood vessel formation.

  • Analysis: The CAM is examined under a stereomicroscope, and the degree of angiogenesis is assessed by counting the number of blood vessel branch points within a defined area around the applied substance. The inhibition of neovascularization is calculated relative to the control.[1]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: HUVECs are treated with the test compound and/or VEGF and then lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated VEGFR2, Akt, ERK1/2, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of target proteins are normalized to a loading control like β-actin.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-angiogenic properties.

Elaiophylin_Mechanism cluster_0 Tumor Cell cluster_1 Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Accumulation Hypoxia->HIF1a VEGF_exp VEGF Expression & Secretion HIF1a->VEGF_exp VEGF VEGF VEGF_exp->VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (Akt, ERK, etc.) pVEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Elaiophylin_HIF This compound Elaiophylin_HIF->HIF1a Inhibits Elaiophylin_VEGFR This compound Elaiophylin_VEGFR->pVEGFR2 Inhibits

Caption: Mechanism of this compound's Anti-Angiogenic Action.

Anti_Angiogenic_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_mechanistic Mechanistic Studies HUVEC HUVEC Culture Proliferation Proliferation Assay (MTT) HUVEC->Proliferation Migration Migration Assay (Wound Healing) HUVEC->Migration Tube_Formation Tube Formation Assay HUVEC->Tube_Formation data1 data1 Proliferation->data1 IC50 Value data2 data2 Migration->data2 Inhibition % data3 data3 Tube_Formation->data3 Tube Length/Nodes CAM Chick Chorioallantoic Membrane (CAM) Assay data4 data4 CAM->data4 Vessel Inhibition % Western_Blot Western Blot (VEGFR2, Akt, ERK, HIF-1α) data5 data5 Western_Blot->data5 Protein Expression start This compound Treatment start->HUVEC start->CAM start->Western_Blot

Caption: Experimental Workflow for Evaluating Anti-Angiogenic Properties.

Conclusion

This compound presents a promising profile as an anti-angiogenic agent with a distinct dual mechanism of action targeting both tumor cell hypoxia response and endothelial cell signaling. The available preclinical data suggests its potency is comparable to, and in some aspects may differ from, established anti-angiogenic drugs. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential in the context of existing anti-angiogenic therapies. This guide provides a foundational overview for researchers and drug development professionals interested in the further investigation of this compound for cancer therapy.

References

Navigating Elaiophylin Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potential predictive biomarkers for sensitivity to Elaiophylin, a promising anti-cancer agent. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and validation workflows.

This compound, a macrodiolide antibiotic, has demonstrated potent anti-tumor activity across a range of cancers, including ovarian, lung, and pancreatic cancer[1][2][3]. Its primary mechanism of action is the inhibition of late-stage autophagy, a cellular recycling process that cancer cells often exploit to survive stress. This compound disrupts autophagic flux by impairing lysosomal function, leading to the accumulation of autophagosomes and the protein SQSTM1/p62, ultimately triggering cell death[1][4]. Beyond autophagy inhibition, this compound has been shown to induce a form of programmed cell death called paraptosis through hyperactivation of the MAPK signaling pathway and to suppress mitophagy via the SIRT1/Nrf2 axis[2][5][6]. This multifaceted activity suggests that specific molecular signatures could predict a tumor's susceptibility to this compound.

This guide summarizes the key signaling pathways affected by this compound, presents quantitative data on its efficacy in various cancer cell lines, and details the experimental protocols necessary to identify and validate predictive biomarkers for its sensitivity.

Comparative Efficacy of this compound Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Adenocarcinoma248.8[2]
H1975Lung AdenocarcinomaNot specified, but viability inhibited[2]
Calu-3Lung AdenocarcinomaNot specified, but viability inhibited[2]
BxPC-3Pancreatic Cancer452.8[3]
PANC-1Pancreatic Cancer467.7[3]
OVCAR3Ovarian CancerNot specified, but viability inhibited[1]
A2780Ovarian CancerNot specified, but viability inhibited[1]
SKOV3Ovarian CancerNot specified, but viability inhibited[1]

Potential Predictive Biomarkers for this compound Sensitivity

Based on its known mechanisms of action, several potential predictive biomarkers for this compound sensitivity have been identified. These can be broadly categorized into markers related to autophagy, the MAPK pathway, and other associated signaling pathways.

Biomarker CategoryPotential BiomarkerRationale for Prediction
Autophagy High basal autophagy levelsCells reliant on autophagy for survival may be more susceptible to its inhibition.
LC3B-II/LC3B-I ratioA key indicator of autophagosome formation; high levels may indicate active autophagy.
SQSTM1/p62 levelsAccumulates when autophagic flux is blocked, and its baseline level may influence sensitivity.[1]
MAPK Pathway Elevated basal MAPK pathway activation (e.g., p-ERK)This compound hyperactivates this pathway, suggesting cells with existing high activation may be pushed past a survival threshold.[5][6]
SHP2 expression/activityIdentified as a direct target of this compound in the MAPK pathway.[6]
Mitophagy & Oxidative Stress SIRT1 expression/activityThis compound downregulates SIRT1, a key regulator of mitophagy and cellular stress responses.[2]
Nrf2 expression/activityA downstream target of SIRT1, involved in the oxidative stress response.[2]
Other Pathways Hsp90/Cdc37 complex levelsThis compound acts as an inhibitor of this protein-protein interface.[7]
β-catenin expression/activityThis compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions underlying this compound's activity and to provide a clear workflow for biomarker validation, the following diagrams are provided.

Elaiophylin_Signaling_Pathways cluster_autophagy Autophagy Inhibition cluster_mapk MAPK Pathway Hyperactivation cluster_mitophagy Mitophagy Inhibition Elaiophylin_autophagy This compound Lysosome Lysosome Elaiophylin_autophagy->Lysosome Inhibits Cathepsin Activity Cell_Death_autophagy Cell Death Lysosome->Cell_Death_autophagy Autophagosome Autophagosome Autophagosome->Lysosome Fusion Blocked SQSTM1_p62 SQSTM1/p62 Autophagosome->SQSTM1_p62 Accumulation Elaiophylin_mapk This compound SHP2 SHP2 Elaiophylin_mapk->SHP2 Direct Binding SOS1 SOS1 SHP2->SOS1 Activates MAPK_Pathway MAPK Pathway (ERK) SOS1->MAPK_Pathway Hyperactivates Paraptosis Paraptosis (Cell Death) MAPK_Pathway->Paraptosis Elaiophylin_mitophagy This compound SIRT1 SIRT1 Elaiophylin_mitophagy->SIRT1 Downregulates Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates Mitophagy Mitophagy Nrf2->Mitophagy Inhibition Oxidative_Stress Oxidative Stress Mitophagy->Oxidative_Stress Suppression leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound's multifaceted mechanism of action.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation Cell_Line_Panel Panel of Cancer Cell Lines Biomarker_Profiling Biomarker Profiling (Western Blot, qPCR, etc.) Cell_Line_Panel->Biomarker_Profiling Elaiophylin_Screen This compound Sensitivity Screen (IC50 Determination) Cell_Line_Panel->Elaiophylin_Screen Correlation_Analysis Correlation Analysis Biomarker_Profiling->Correlation_Analysis Elaiophylin_Screen->Correlation_Analysis Candidate_Biomarkers Candidate Biomarkers Correlation_Analysis->Candidate_Biomarkers Genetic_Modulation Genetic Modulation (Knockdown/Overexpression) Candidate_Biomarkers->Genetic_Modulation Sensitivity_Testing Re-evaluate this compound Sensitivity Genetic_Modulation->Sensitivity_Testing In_Vivo_Studies In Vivo Xenograft Models Sensitivity_Testing->In_Vivo_Studies

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the identification and validation of predictive biomarkers for this compound sensitivity.

Cell Viability and IC50 Determination (CCK-8/MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0 to 2 µM) for a specified period (e.g., 24, 48, or 72 hours).[2][3]

  • Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., LC3B, p62, p-ERK, SIRT1, β-catenin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay (GFP-LC3 Puncta Formation)
  • Cell Transfection: Transfect cells with a GFP-LC3 expression vector.

  • Drug Treatment: Treat the transfected cells with this compound or a known autophagy inhibitor/inducer (e.g., chloroquine, rapamycin) as controls.

  • Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, and observe the GFP-LC3 puncta using a fluorescence microscope.

  • Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta upon this compound treatment, similar to chloroquine, indicates a blockage of autophagic flux.[1]

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 1-2 mg/kg, intraperitoneally) or vehicle control according to a predetermined schedule (e.g., every other day).[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess biomarker expression.

This guide provides a foundational framework for the identification and validation of predictive biomarkers for this compound sensitivity. By leveraging the outlined experimental approaches and focusing on the key signaling pathways, researchers can better stratify patient populations and advance the clinical development of this promising anti-cancer agent.

References

Elaiophylin's Impact on Cellular Machinery: A Comparative Transcriptomic and Proteomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elaiophylin, a macrodiolide antibiotic, has garnered significant interest for its potent anti-tumor activities. This guide provides a comparative overview of its effects on the cellular transcriptome and proteome, drawing from recent studies on various cancer cell lines. By examining the changes in gene expression and protein abundance, we can elucidate the molecular mechanisms underlying this compound's therapeutic potential.

Executive Summary

This compound treatment triggers significant alterations in the transcriptomic and proteomic landscapes of cancer cells. Proteomic analyses in lung and pancreatic cancer cells have revealed a substantial number of differentially expressed proteins, pointing towards the modulation of key signaling pathways. Notably, this compound has been shown to inhibit the SIRT1/Nrf2 pathway in lung adenocarcinoma and the Wnt/β-Catenin pathway in pancreatic cancer. Transcriptomic studies in ovarian cancer cells further support its role as a late-stage autophagy inhibitor. This guide synthesizes these findings, offering a comprehensive look at the molecular impact of this compound.

Comparative Proteomic Analysis

Proteomic studies have been instrumental in identifying the direct and indirect protein targets of this compound. The following tables summarize the quantitative proteomic data from studies on human lung adenocarcinoma (A549) and pancreatic cancer (BxPC-3) cells.

Table 1: Differentially Expressed Proteins in A549 Lung Adenocarcinoma Cells Treated with this compound. [1][2]

Regulation Number of Proteins Key Proteins Implicated Associated Pathway
Upregulated17--
Downregulated92SIRT1SIRT1/Nrf2 Signaling

Data from proteomic analysis of A549 cells treated with this compound. The study highlighted SIRT1 as a key downregulated protein.[1][2]

Table 2: Key Protein Expression Changes in BxPC-3 Pancreatic Cancer Cells Treated with this compound. [3]

Protein Change in Expression Associated Pathway/Process
β-cateninDownregulatedWnt/β-Catenin Signaling
p-GSK-3βUpregulatedWnt/β-Catenin Signaling
PCNADownregulatedCell Proliferation
HDAC1UpregulatedCell Proliferation
Cleaved-caspase-3UpregulatedApoptosis
MMP-7DownregulatedMigration and Invasion
MMP-2DownregulatedMigration and Invasion

This table summarizes the Western blot analysis results showing the effect of this compound on key proteins involved in major cancer-related pathways in BxPC-3 cells.[3]

Comparative Transcriptomic Analysis

Transcriptomic analysis of this compound-treated ovarian cancer cells (SKOV3) has provided insights into the broader gene expression changes induced by the compound.

Table 3: Gene Set Enrichment in SKOV3 Ovarian Cancer Cells Treated with this compound. [4]

Gene Set Regulation Significance
Autophagy Interaction NetworkUpregulatedIndicates modulation of the autophagy process.
Mizushima_Autophagosome_FormationSignificantly EnrichedConfirms this compound's role as an autophagy inhibitor.
Pro-apoptotic genes (e.g., DR5)UpregulatedSuggests induction of apoptosis.

Microarray analysis of SKOV3 cells treated with 0.5 µM this compound revealed a significant upregulation of genes associated with the autophagy interaction network.[4]

Key Signaling Pathways Modulated by this compound

This compound has been shown to perturb critical signaling pathways involved in cancer progression. The following diagrams illustrate the key pathways identified through transcriptomic and proteomic analyses.

Elaiophylin_SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibition Mitophagy Mitophagy This compound->Mitophagy inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress induces Nrf2_deacetylation Nrf2 Deacetylation SIRT1->Nrf2_deacetylation promotes Nrf2 Nrf2 Nrf2_deacetylation->Nrf2 activates Nrf2_transcription Nrf2 Transcriptional Activity Nrf2->Nrf2_transcription induces Nrf2_transcription->Mitophagy promotes Mitophagy->Oxidative_Stress reduces

Figure 1: this compound inhibits the SIRT1/Nrf2 signaling pathway.

Elaiophylin_Wnt_Beta_Catenin_Pathway This compound This compound GSK3b p-GSK-3β (inactive) This compound->GSK3b increases Beta_Catenin β-catenin This compound->Beta_Catenin downregulates Beta_Catenin_Degradation β-catenin Degradation GSK3b->Beta_Catenin_Degradation promotes Beta_Catenin_Degradation->Beta_Catenin reduces TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression (Proliferation, Migration) TCF_LEF->Gene_Expression induces

Figure 2: this compound inhibits the Wnt/β-Catenin signaling pathway.

Experimental Protocols

A generalized workflow for the transcriptomic and proteomic analyses cited in this guide is presented below. For specific details, please refer to the original publications.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_transcriptomics Transcriptomic Analysis cluster_proteomics Proteomic Analysis Cell_Culture Cancer Cell Culture (e.g., A549, SKOV3, BxPC-3) Treatment This compound Treatment (vs. Control) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction & Digestion Harvest->Protein_Extraction Microarray Microarray Analysis (e.g., Roche NimbleGen) RNA_Extraction->Microarray Data_Analysis_T Gene Set Enrichment Analysis Microarray->Data_Analysis_T LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis_P Protein Identification & Quantification (e.g., SEQUEST) LC_MS->Data_Analysis_P

Figure 3: Generalized experimental workflow.

Key Methodologies
  • Cell Culture and Treatment: Human cancer cell lines (e.g., A549, SKOV3, BxPC-3) are cultured under standard conditions. Cells are then treated with a specific concentration of this compound (typically in the nanomolar to low micromolar range) or a vehicle control for a defined period (e.g., 24 hours).[2][3]

  • Transcriptomic Analysis (Microarray): Total RNA is extracted from the treated and control cells. The quality and quantity of RNA are assessed before hybridization to a microarray chip (e.g., Roche NimbleGen Human Genome 12 × 135K Array). The resulting data is processed and analyzed to identify differentially expressed genes and enriched gene sets.[4]

  • Proteomic Analysis (LC-MS/MS): Total protein is extracted from the cells, quantified, and then digested into peptides. The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are searched against a protein database to identify and quantify the proteins.[2]

  • Western Blotting: This technique is used to validate the findings from proteomic studies by measuring the expression levels of specific proteins using antibodies.

Conclusion and Future Directions

The collective transcriptomic and proteomic data strongly indicate that this compound exerts its anti-tumor effects through a multi-pronged approach. It disrupts fundamental cellular processes such as autophagy and modulates key oncogenic signaling pathways, including SIRT1/Nrf2 and Wnt/β-Catenin. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent.

Future research should aim to perform integrated transcriptomic and proteomic analyses on the same cell lines under identical conditions to draw more direct correlations between gene and protein expression changes. Additionally, exploring the effect of this compound in in vivo models and its potential in combination therapies will be crucial steps toward its clinical translation.

References

Safety Operating Guide

Proper Disposal of Elaiophylin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Elaiophylin is paramount. This guide provides essential safety and logistical information, including detailed, step-by-step procedures for the proper disposal of this compound to minimize risk and ensure regulatory compliance.

This compound is a macrodiolide antibiotic utilized in research as a novel autophagy inhibitor, particularly in studies related to cancer.[1] Its biological activity necessitates careful handling and adherence to strict disposal protocols to protect laboratory personnel and the environment.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed and may damage fertility or the unborn child . Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated controlled area.

Immediate First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Required Personal Protective Equipment (PPE)

When handling this compound in any form (solid powder or in solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Respiratory Protection: Use a fume hood or other ventilated enclosure. For weighing or handling that may generate dust, a respirator may be required.

This compound: Physical and Chemical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅₄H₈₈O₁₈[3][4][5][6]
Molecular Weight 1025.3 g/mol [3][4][5][6]
CAS Number 37318-06-2[3][4][5][]
Appearance Solid[3]
Solubility DMSO: 20 mg/ml, Ethanol: 1 mg/ml (with sonication)[3]

Step-by-Step Disposal Procedures for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. All waste must be collected, segregated, and disposed of through an approved waste disposal plant. Under no circumstances should this compound or its solutions be disposed of down the drain.

Disposal of Solid this compound Waste

This category includes expired or unused pure this compound powder and any grossly contaminated items such as weigh boats or spatulas.

  • Step 1: Containment: Carefully place the solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., toxic, health hazard).

  • Step 3: Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Liquid this compound Waste

This includes any solutions containing this compound, such as stock solutions or media from cell culture experiments.

  • Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

  • Step 2: Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Step 3: Labeling: Clearly label the container with "Hazardous Waste," "this compound," the solvent system used (e.g., DMSO, Ethanol), and the approximate concentration.

  • Step 4: Storage and Disposal: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area. Follow the same procedure as for solid waste for final disposal.

Decontamination and Disposal of Labware

This procedure applies to reusable glassware (e.g., flasks, beakers) and disposable plasticware that has come into contact with this compound.

  • Step 1: Initial Rinse (for reusable glassware): Rinse the glassware with a small amount of the solvent used to prepare the this compound solution (e.g., ethanol or DMSO). This rinseate must be collected and disposed of as liquid hazardous waste.

  • Step 2: Decontamination Wash: Wash the rinsed glassware with a suitable laboratory detergent and water.

  • Step 3: Final Rinse: Thoroughly rinse the glassware with purified water.

  • Step 4: Disposal of Plasticware: All disposable plasticware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be placed in the solid hazardous waste container. Do not dispose of it in regular or biohazardous waste bins.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound is considered contaminated and must be disposed of as hazardous waste.

  • Step 1: Doffing: Carefully remove gloves, lab coats, and any other disposable PPE to avoid skin contact.

  • Step 2: Collection: Place all contaminated PPE directly into the designated solid hazardous waste container for this compound.

  • Step 3: Hand Hygiene: After removing all PPE, thoroughly wash your hands with soap and water.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.

Elaiophylin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, media) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware ppe Contaminated PPE waste_type->ppe PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Reusable Labware (Collect rinseate as liquid waste) labware->decontaminate dispose_plastic Dispose of Plasticware in Solid Waste Container labware->dispose_plastic collect_ppe Collect in Solid Hazardous Waste Container ppe->collect_ppe storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage decontaminate->collect_liquid dispose_plastic->collect_solid collect_ppe->storage disposal Dispose via Institutional EHS/ Approved Contractor storage->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Elaiophylin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols and safety measures for the potent autophagy inhibitor, Elaiophylin, to ensure laboratory safety and experimental integrity.

For researchers and drug development professionals, the handling of potent compounds like this compound demands rigorous safety protocols and a clear understanding of its properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work while prioritizing safety.

Immediate Safety and Handling Precautions

This compound is classified as a toxic substance if swallowed and may damage fertility or the unborn child. Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment should be worn at all times:

  • Gloves: Wear protective, chemical-resistant gloves. Double gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.

  • Lab Coat: A long-sleeved, impermeable lab coat that closes in the back is required to protect against skin contact[1].

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect the eyes from splashes[2].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator is necessary[3].

Emergency Procedures:

In the event of accidental exposure, immediate action is critical:

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

ParameterValueSource
Molecular Formula C54H88O18[4]
Molecular Weight 1025.27 g/mol [4]
IC50 (BxPC-3 cells) 452.8 nM[5]
IC50 (PANC-1 cells) 467.7 nM[5]
In vivo dosage (mice) 2 mg/kg (well-tolerated)[6][7]
In vivo dosage (mice) 8 mg/kg (toxic effects observed)[6][8]
Storage Temperature -20°C[4]
Solubility Soluble in DMSO[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and adherence to best practices.

Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0 to 2 µM) for 24 hours. A control group should be treated with DMSO (the solvent for this compound) at a concentration equivalent to the highest this compound concentration used.

  • After the incubation period, add 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well.

  • Shake the plates on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader[9].

Colony Formation Assay:

  • Treat cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Seed the treated cells into 6-well plates at a low density (e.g., 500 cells/well).

  • Incubate the plates for 14 days in a humidified atmosphere at 37°C with 5% CO2, allowing colonies to form. The medium containing the respective this compound concentrations should be replenished every 3 days.

  • After 14 days, fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain the colonies with crystal violet for 15 minutes at room temperature.

  • Wash the plates with PBS, air dry, and count the number of colonies[5][9].

In Vivo Xenograft Tumor Model:

  • Inject cancer cells (e.g., A549 cells) subcutaneously into the flanks of immunocompromised mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound intraperitoneally at the desired concentration (e.g., 2 mg/kg) or a vehicle control (e.g., DMSO) to the respective groups on a predetermined schedule (e.g., every other day).

  • Monitor tumor volume and body weight regularly throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis[9].

Operational Workflow and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Elaiophylin_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receipt Receive this compound Storage Store at -20°C in a designated, locked location Receipt->Storage Stock_Solution Prepare stock solution in a chemical fume hood using appropriate PPE Storage->Stock_Solution Working_Solution Prepare working solutions from stock Stock_Solution->Working_Solution In_Vitro In Vitro Experiments (Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Experiments (Animal Studies) Working_Solution->In_Vivo Solid_Waste Contaminated solid waste (e.g., tips, tubes, gloves) in a designated hazardous waste container In_Vitro->Solid_Waste Liquid_Waste Liquid waste containing this compound in a clearly labeled hazardous waste container In_Vitro->Liquid_Waste In_Vivo->Solid_Waste In_Vivo->Liquid_Waste Sharps_Waste Contaminated sharps in a designated sharps container In_Vivo->Sharps_Waste Final_Disposal Dispose of all waste through an approved hazardous waste management service Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal Sharps_Waste->Final_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elaiophylin
Reactant of Route 2
Elaiophylin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.